2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
Description
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Properties
IUPAC Name |
2,6-dichloro-N-[2-(cyclopropanecarbonylamino)pyridin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-2-1-3-12(18)14(11)16(23)20-10-6-7-19-13(8-10)21-15(22)9-4-5-9/h1-3,6-9H,4-5H2,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFNAEGXTKTGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Protocol for 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, also known as GDC-046, is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[1][2][3] By mediating these immune and inflammatory signaling cascades, TYK2 is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4] The inhibition of TYK2 presents a promising therapeutic strategy for these conditions. This technical guide provides a detailed, three-stage synthesis protocol for this compound, intended for use by researchers and professionals in drug development. The synthesis involves the preparation of two key intermediates, 2,6-dichlorobenzoyl chloride and N-(4-aminopyridin-2-yl)cyclopropanecaramide, followed by their final coupling.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, an acyl chloride and an aminopyridine derivative, which are then coupled in the final step to yield the target molecule.
Caption: Overall three-stage synthesis workflow.
Quantitative Data Summary
The following table summarizes the quantitative data for the key reaction steps. Data for Stage 1 is derived from cited literature, while data for Stages 2 and 3 are estimates based on typical yields for these reaction types, as specific literature data was not available.
| Stage | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. | Time | Yield (%) | Purity (%) | Reference |
| 1 | Acyl Chloride Formation | 2,6-Dichlorobenzaldehyde | Chlorine, Catalyst | - | 135°C | 4-5 h | 95-96 | >99.5 | [1],[4] |
| 1 | Acyl Chloride Formation | 2,6-Dichlorobenzoic Acid | Oxalyl dichloride, DMF | Dichloromethane | 0-20°C | 2 h | High | N/A | [2] |
| 2 | Selective N-Acylation | 2,4-Diaminopyridine | Cyclopropanecarbonyl chloride | Pyridine | 0°C - RT | 12-16 h | 60-70 | >95 | Plausible Route |
| 3 | Final Coupling | Intermediates 1 & 2 | DIEA | Dichloromethane | 0-20°C | 16 h | 75-85 | >98 | [2] (adapted) |
*Data for stages 2 and 3 are estimated based on standard yields for similar chemical transformations.
Experimental Protocols
Stage 1: Synthesis of 2,6-Dichlorobenzoyl chloride (Intermediate 1)
This intermediate can be prepared from either 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde. Two common laboratory-scale methods are provided below.
Method A: From 2,6-Dichlorobenzoic Acid
This method utilizes oxalyl dichloride as the chlorinating agent, which offers mild reaction conditions and volatile byproducts.[2]
-
Materials:
-
2,6-Dichlorobenzoic acid (1.0 eq)
-
Oxalyl dichloride (3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,6-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add oxalyl dichloride (3.0 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C).
-
Stir the reaction for 2 hours at room temperature. Monitor the reaction completion by TLC or quenching a small aliquot with methanol and analyzing by LC-MS.
-
Once the reaction is complete, remove the solvent and excess oxalyl dichloride under reduced pressure.
-
The resulting crude 2,6-dichlorobenzoyl chloride, a clear, slightly yellow liquid, can be used in the next step without further purification.[2]
-
Method B: From 2,6-Dichlorobenzaldehyde (Industrial Method)
This patented method describes a high-yield process involving direct chlorination.[1][4]
-
Materials:
-
2,6-Dichlorobenzaldehyde (1.0 eq)
-
Chlorine gas
-
Catalyst (e.g., tetra-substituted ureas, tertiary amines)
-
-
Procedure:
-
Charge a suitable reaction vessel with 2,6-dichlorobenzaldehyde and the catalyst.
-
Heat the mixture to 135°C while passing nitrogen gas through the apparatus.
-
Stop the nitrogen flow and introduce chlorine gas at a controlled rate while maintaining the temperature at 135°C.
-
Continue the reaction for approximately 4-5 hours. Monitor the reaction progress by gas chromatography.
-
Upon completion, the reaction mixture can be purified by simple distillation to yield 2,6-dichlorobenzoyl chloride with high purity (>99.5%) and yield (95.6%).[1][4]
-
Stage 2: Synthesis of N-(4-aminopyridin-2-yl)cyclopropanecaramide (Intermediate 2)
This protocol is a proposed route based on the principle of selective acylation of 2,4-diaminopyridine. The 2-amino group is generally more nucleophilic and less sterically hindered than the 4-amino group, allowing for regioselective acylation under controlled conditions.
-
Materials:
-
2,4-Diaminopyridine (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.05 eq)
-
Anhydrous Pyridine (as solvent and base)
-
-
Procedure:
-
Dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the consumption of starting material and formation of the mono-acylated product by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water.
-
Remove the pyridine under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-(4-aminopyridin-2-yl)cyclopropanecaramide.
-
Stage 3: Final Coupling to Yield this compound
This final step involves the formation of an amide bond between the two synthesized intermediates. The protocol is adapted from a general method for coupling 2,6-dichlorobenzoyl chloride with an amine.[2]
-
Materials:
-
N-(4-aminopyridin-2-yl)cyclopropanecaramide (Intermediate 2) (1.0 eq)
-
2,6-Dichlorobenzoyl chloride (Intermediate 1) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve N-(4-aminopyridin-2-yl)cyclopropanecaramide (1.0 eq) and DIEA (3.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 2,6-dichlorobenzoyl chloride (1.2 eq) in anhydrous DCM.
-
Slowly add the solution of 2,6-dichlorobenzoyl chloride to the stirred solution of the aminopyridine at 0°C.
-
After addition, allow the reaction to warm to room temperature (approx. 20°C) and stir for 16 hours.
-
Monitor the reaction to completion by LC-MS analysis.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.
-
Biological Signaling Pathway
The target compound is an inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines involved in immune regulation. The diagram below illustrates the TYK2-mediated signaling cascade and the point of inhibition.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
References
Tovorafenib: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Tovorafenib, also known by the synonyms DAY101, TAK-580, and MLN2480, is an oral, selective, pan-RAF kinase inhibitor.[1] It has gained significant attention for its therapeutic potential in treating pediatric low-grade gliomas (pLGG) with BRAF gene mutations.[2][3] This document provides an in-depth overview of the core physicochemical properties of Tovorafenib, details the standard experimental methodologies for their determination, and illustrates its mechanism of action through its signaling pathway.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Tovorafenib. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₂Cl₂F₃N₇O₂S | [2] |
| Molecular Weight | 506.29 g/mol | [1][2][4] |
| Appearance | Solid powder | |
| Water Solubility | <1 mg/mL (Insoluble) | [2][4] |
| Predicted Water Solubility | 0.00194 mg/mL | [2] |
| Solubility in Organic Solvents | DMSO: 100 mg/mL (197.51 mM) Ethanol: 100 mg/mL (197.51 mM) | [4] |
| logP (Octanol-Water Partition Coefficient) | 3.15 (ALOGPS), 2.99 (Chemaxon) | [2] |
| pKa (Strongest Acidic) | 10.29 | [2] |
| pKa (Strongest Basic) | 2.29 | [2] |
| Polar Surface Area | 135.78 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Physiological Charge | 0 | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a specific compound like Tovorafenib are often proprietary. However, this section outlines the standard and widely accepted methodologies used in the pharmaceutical industry for determining solubility, pKa, and logP.
1. Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[5][6]
-
Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer of a certain pH) in a flask. The flask is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved substance.[5][7]
-
Methodology:
-
Preparation: A surplus of Tovorafenib is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[6]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation or filtration.[5][6] Care must be taken to avoid adsorption of the compound onto the filter material.[5]
-
Quantification: The concentration of Tovorafenib in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. solubility experimental methods.pptx [slideshare.net]
Tovorafenib: A Technical Guide to Pan-RAF Kinase Inhibition in the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tovorafenib (formerly DAY101), a type II pan-RAF kinase inhibitor. It details the drug's mechanism of action, its interaction with the RAS-RAF-MEK-ERK signaling pathway, and summarizes key preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals involved in oncology drug development.
Introduction to Tovorafenib and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a variety of cancers.[1] The RAF kinase family, comprising ARAF, BRAF, and CRAF, are central components of this cascade.[1]
Tovorafenib is an orally available, central nervous system (CNS) penetrant, type II pan-RAF inhibitor.[1][2] It is designed to inhibit both monomeric (e.g., BRAF V600E) and dimeric (e.g., BRAF fusions) forms of the RAF kinase, thereby blocking downstream signaling in the MAPK pathway.[2] Unlike type I BRAF inhibitors, tovorafenib does not induce paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3]
Mechanism of Action: Pan-RAF Inhibition
Tovorafenib functions as a selective inhibitor of all three RAF kinase isoforms.[1] Its "type II" designation refers to its ability to bind to the inactive "DFG-out" conformation of the kinase domain, a feature that allows for the inhibition of both BRAF monomers and dimers.[2] This is a crucial distinction from type I inhibitors, which primarily target the active "DFG-in" conformation of BRAF V600E monomers and can lead to paradoxical pathway activation and resistance.
Signaling Pathway Inhibition
Tovorafenib's primary mechanism of action is the interruption of the RAS-RAF-MEK-ERK signaling cascade. By binding to and inhibiting RAF kinases, tovorafenib prevents the phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. This blockade of downstream signaling ultimately leads to decreased cell proliferation and tumor growth in cancers with activating RAF alterations.
Quantitative Data
Biochemical Potency
Tovorafenib has demonstrated potent inhibition of wild-type and mutant BRAF, as well as wild-type CRAF in biochemical assays.[2][4] The 50% inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 (nM) | Reference(s) |
| BRAF V600E | 7.1 | [2][4] |
| Wild-Type BRAF | 10.1 | [2][4] |
| Wild-Type CRAF | 0.7 | [2][4] |
| ARAF | 55 | [5] |
Clinical Efficacy in Pediatric Low-Grade Glioma (FIREFLY-1 Trial)
The Phase 2 FIREFLY-1 trial (NCT04775485) evaluated the efficacy and safety of tovorafenib in patients aged 6 months to 25 years with relapsed or refractory pediatric low-grade glioma (pLGG) harboring a BRAF alteration.[6][7][8]
| Parameter | Value | Reference(s) |
| Overall Response Rate (ORR) | ||
| RANO-HGG criteria | 67% | [9] |
| RANO-evaluable patients | 64% | [6][7] |
| Clinical Benefit Rate (CBR) | ||
| RANO-HGG criteria | 93% | [9] |
| RANO-evaluable patients | 91% | [6][7] |
| Complete Response (CR) | 6% | [9] |
| Partial Response (PR) | 61% | [9] |
| Stable Disease (SD) | 26% | [9] |
| Median Duration of Treatment | 15.8 months | [9] |
Patient Demographics (FIREFLY-1 Arm 1, n=77) [6]
| Characteristic | Value |
| Median Age (years) | 8 (range 2-21) |
| Median Prior Lines of Systemic Therapy | 3 (range 1-9) |
| Prior MAPK Pathway-Targeted Agents | 60% |
| BRAF Fusion/Rearrangement | 83% |
| BRAF V600E Mutation | 17% |
Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) binding assay to determine the IC50 values of tovorafenib against RAF kinases.[5]
Detailed Methodology: [5]
-
Compound Preparation: Prepare a 10-point serial dilution of tovorafenib in 100% DMSO at 100x the final assay concentration.
-
Reagent Mixing: Mix the diluted compounds with an assay buffer containing 50 mM HEPES pH 7.5, 1 mM EGTA, 0.01% Brij-35, 10 mM MgCl2, and 2 mM DTT.
-
Plate Transfer: Transfer 5 µL of this solution to the wells of an appropriate assay plate. The final DMSO concentration in the assay should be 1%.
-
Enzyme Addition: Add the purified RAF kinase (e.g., ARAF, BRAF, CRAF) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for compound binding to the kinase.
-
Detection: Add the detection reagents, which typically include a fluorescently labeled antibody that binds to the kinase and a fluorescent tracer that competes with the inhibitor for binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence signals.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Fit the data to a concentration-response curve with a variable slope to determine the IC50 value.
Cell-Based Phospho-ERK (pERK) MSD ELISA
This protocol describes a Meso Scale Discovery (MSD) electrochemiluminescence assay to measure the levels of phosphorylated ERK in cell lysates following treatment with tovorafenib.[10][11]
Detailed Methodology: [10][11]
-
Cell Seeding: Seed appropriate cancer cell lines (e.g., sNF96.2, MeWo, NCI-H1838, A375) into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of tovorafenib for 1 hour.
-
Cell Lysis: After treatment, lyse the cells and prepare whole-cell lysates.
-
MSD Assay: Perform the MSD Phospho/Total ERK1/2 Assay according to the manufacturer's protocol (e.g., MSD cat. no. K15107D). This typically involves adding the lysates to the pre-coated MSD plate, followed by incubation with detection antibodies.
-
Data Acquisition: Read the plate on an MSD instrument to measure the electrochemiluminescence signal for both phosphorylated and total ERK.
-
Analysis: Normalize the pERK signal to the total ERK signal for each well. Generate concentration-response curves using appropriate software (e.g., GraphPad Prism) to determine the EC50 for pERK inhibition.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of tovorafenib in a patient-derived xenograft (PDX) model of pediatric glioma.
Detailed Methodology: [10]
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Implant tumor fragments or cells from a relevant pediatric glioma PDX model (e.g., AGK::BRAF fusion melanoma) subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer tovorafenib orally, once daily, at specified doses (e.g., 17.5 mg/kg or 25 mg/kg) for a defined period (e.g., 14-28 days). The control group receives a vehicle control.
-
Monitoring: Measure tumor volume and mouse body weight twice weekly.
-
Pharmacodynamic Analysis: At specified time points post-dose, collect tumor and plasma samples to analyze pERK levels (e.g., by Western blot) and drug concentrations, respectively.
-
Efficacy Evaluation: At the end of the study, compare the tumor growth inhibition between the tovorafenib-treated and control groups.
Mechanisms of Resistance
While tovorafenib has shown significant efficacy, the potential for acquired resistance is a critical area of ongoing research. In vitro studies have suggested that in cell lines with NF1 loss-of-function (NF1-LOF) mutations, which lead to RAS activation, tovorafenib shows limited single-agent activity.[10][12] In these models, a paradoxical increase in pERK is observed at lower concentrations of tovorafenib, with inhibition only occurring at higher concentrations.[10][12] This suggests that vertical pathway inhibition, such as combining tovorafenib with a MEK inhibitor, may be necessary to overcome resistance in tumors with upstream RAS activation.[10]
Conclusion
Tovorafenib is a potent, CNS-penetrant, pan-RAF inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and promising clinical efficacy in pediatric low-grade gliomas with BRAF alterations. The data summarized in this technical guide highlight the therapeutic potential of tovorafenib and provide a foundation for further research and clinical development in the treatment of MAPK pathway-driven cancers.
References
- 1. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study to Evaluate Tovorafenib in Pediatric and Young Adult Participants With Relapsed or Progressive Low-Grade Glioma and Advance Solid Tumors [clin.larvol.com]
- 10. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Discovery and Development of Tovorafenib (DAY101)
Introduction
Tovorafenib, marketed as Ojemda, is a selective, oral, central nervous system (CNS)-penetrant, Type II pan-RAF kinase inhibitor.[1][2][3] Its development marks a significant advancement in precision oncology, particularly for pediatric patients. On April 23, 2024, the U.S. Food and Drug Administration (FDA) granted accelerated approval to tovorafenib for the treatment of patients aged 6 months and older with relapsed or refractory pediatric low-grade glioma (pLGG) harboring a BRAF fusion or rearrangement, or a BRAF V600 mutation.[4][5][6][7] This approval established tovorafenib as the first systemic therapy for pLGG patients with BRAF fusions or rearrangements.[4] The drug's journey from a long-studied molecule to a targeted therapy for a specific pediatric cancer population underscores the evolution of modern drug development.[8]
Discovery and Rationale: Targeting the MAPK Pathway
The discovery of tovorafenib is rooted in the understanding of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, proliferation, and differentiation.[1][9][10]
1.1. The Role of RAF Kinases in Cancer
The RAF kinase family, comprising ARAF, BRAF, and CRAF, are key effectors of RAS proteins at the apex of the MAPK pathway.[10] In normal cellular function, RAS activates RAF, which in turn phosphorylates MEK1/2, leading to the phosphorylation of ERK1/2 and subsequent downstream signaling.[9][10] Oncogenic alterations in this pathway, particularly in the BRAF gene, lead to its constitutive activation, driving uncontrolled cell proliferation and survival.[1][9] In pediatric low-grade glioma, the most common childhood central nervous system tumor, BRAF alterations are the most frequent genetic drivers.[9][11]
1.2. Limitations of First-Generation RAF Inhibitors
First-generation (Type I) BRAF inhibitors were designed to target the active conformation of monomeric BRAF V600E mutant proteins. However, these inhibitors can lead to a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and activated RAS.[12] This occurs because Type I inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of the uninhibited protomer and continued downstream signaling.
1.3. Tovorafenib: A Type II RAF Inhibitor
To overcome the limitations of Type I inhibitors, Type II inhibitors like tovorafenib were developed. Tovorafenib binds to the inactive "DFG-out" conformation of the RAF kinase.[9] This binding mode allows it to potently inhibit both monomeric and dimeric forms of the kinase, thereby preventing paradoxical pathway activation.[12][13][14] Tovorafenib shows potent activity against mutant BRAF V600E, wild-type BRAF, and wild-type CRAF kinases.[9][15][16] Its development history is extensive, with the molecule originating from a collaboration between Sunesis Pharmaceuticals and Biogen before being acquired and advanced by Day One Biopharmaceuticals for its specific indication in pLGG.[8]
Mechanism of Action
Tovorafenib functions by selectively inhibiting RAF kinases within the MAPK pathway. By binding to the ATP-binding site of both wild-type and mutated BRAF proteins, it blocks the phosphorylation of MEK and subsequent activation of ERK, thereby suppressing the signaling cascade that drives tumor cell growth and inducing apoptosis.[17]
Preclinical Development
Tovorafenib underwent extensive preclinical evaluation to characterize its activity, selectivity, and anti-tumor effects.
3.1. In Vitro Studies
Biochemical kinase assays demonstrated tovorafenib's potent inhibitory activity against key RAF isoforms.[14][18]
| Target Kinase | IC50 (nM) |
| BRAF V600E | 7.1 |
| Wild-Type BRAF | 10.1 |
| Wild-Type CRAF | 0.7 |
| Table 1: In Vitro Inhibitory Activity of Tovorafenib.[14][18] |
The drug also showed significant antiproliferative activity in cellular assays against cancer cell lines harboring BRAF V600E and V600D mutations.[13]
3.2. In Vivo Studies
In animal models, tovorafenib demonstrated potent anti-tumor activity. It caused tumor regression in xenograft models harboring BRAF V600 mutations and BRAF fusions, such as the KIAA1549:BRAF fusion common in pLGG.[9][10][13][15] Studies also confirmed that tovorafenib has good penetration of the blood-brain barrier, a critical feature for treating CNS tumors.[14][18][19] For instance, in a melanoma patient-derived xenograft (PDX) model with an AGK::BRAF fusion, oral administration of tovorafenib at clinically relevant doses resulted in significant tumor regression.[2][12][20]
3.3. Experimental Protocols
-
Biochemical Kinase Assays: The inhibitory activity (IC50) of tovorafenib was determined using enzymatic assays. These assays typically involve incubating the purified kinase (e.g., BRAF V600E, wild-type BRAF, CRAF) with a substrate and ATP. The ability of tovorafenib at various concentrations to inhibit the phosphorylation of the substrate is measured, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET).[21]
-
Xenograft Tumor Models: To assess in vivo efficacy, human tumor cells (e.g., melanoma or glioma cells with specific BRAF alterations) are implanted into immunocompromised mice.[12] Once tumors are established, mice are treated orally with tovorafenib or a vehicle control. Tumor volume is measured regularly to determine the drug's effect on tumor growth. Pharmacodynamic studies are also conducted by analyzing tumor tissue post-treatment for suppression of downstream markers like phosphorylated ERK (p-ERK).[12][18]
Clinical Development
The clinical development of tovorafenib focused on pediatric patients with BRAF-altered gliomas, a population with significant unmet medical needs.
4.1. Phase 1 Studies
Initial first-in-human Phase 1 studies were conducted in adults with advanced solid tumors to establish the safety, tolerability, and recommended Phase 2 dose (RP2D).[14][18] The first-in-child study, PNOC014, was a critical Phase 1 trial that established the safety and a reasonable dose for pediatric patients, showing preliminary signs of efficacy.[11][13]
4.2. Phase 2 FIREFLY-1 Trial (NCT04775485)
The pivotal FIREFLY-1 study was a single-arm, open-label, multicenter trial that formed the basis for FDA approval.[4][13]
-
Study Design: The trial enrolled patients aged 6 months to 25 years with relapsed or refractory pLGG harboring an activating BRAF alteration who had received at least one prior line of systemic therapy.[4][6] The primary endpoint was the overall response rate (ORR), with duration of response (DoR) as a key secondary endpoint.[4]
-
Efficacy Results: The trial demonstrated clinically meaningful and durable responses.[13]
| Efficacy Endpoint | Result (N=76) | 95% Confidence Interval |
| Overall Response Rate (ORR) | 51% | 40% - 63% |
| Median Duration of Response (DoR) | 13.8 months | 11.3 months - Not Estimable |
| Table 2: Key Efficacy Results from the FIREFLY-1 Trial.[4][13] |
-
Safety and Tolerability: Tovorafenib was found to be well-tolerated.[22] The most common adverse reactions were manageable, and few patients discontinued treatment due to treatment-related adverse events.[23][24]
| Most Common Adverse Reactions (≥30%) | Most Common Grade 3 or 4 Lab Abnormalities (≥2%) |
| Rash, Hair color changes, Fatigue, Viral infection, Vomiting, Headache, Hemorrhage, Pyrexia, Dry skin, Constipation, Nausea, Dermatitis acneiform, Upper respiratory tract infection | Decreased phosphate, Decreased hemoglobin, Increased creatine phosphokinase, Increased alanine aminotransferase, Decreased albumin, Decreased lymphocytes, Decreased leukocytes, Increased aspartate aminotransferase, Decreased potassium, Decreased sodium |
| Table 3: Summary of Adverse Events in the FIREFLY-1 Trial.[13] |
4.3. Ongoing and Future Studies
A confirmatory Phase 3 trial, FIREFLY-2/LOGGIC, is underway to verify the clinical benefit of tovorafenib as a front-line treatment for pLGG.[4][22][23] Additionally, the FIRELIGHT-1 study is evaluating tovorafenib in patients with other solid tumors harboring MAPK pathway alterations.[25][26]
4.4. Experimental Protocol: FIREFLY-1
-
Inclusion Criteria: Patients aged 6 months to 25 years with a diagnosis of relapsed or refractory pLGG with a known activating BRAF fusion, rearrangement, or V600 mutation. Patients must have received at least one prior line of systemic therapy and have documented radiographic progression.[6][27]
-
Exclusion Criteria: Patients with neurofibromatosis type 1 (NF1) were excluded.[15][19] Prior therapy with any RAS, RAF, MEK, or ERK inhibitor was also an exclusion criterion for certain cohorts.[28]
-
Treatment and Dosing: Tovorafenib was administered orally once weekly at a dose of 380 mg/m², with a maximum dose of 600 mg.[7][19]
-
Response Assessment: Tumor response was assessed by a blinded independent review committee according to the Response Assessment in Neuro-Oncology (RANO) criteria.[6][22]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of tovorafenib supports a once-weekly dosing schedule.
| Pharmacokinetic Parameter | Value |
| Absorption | |
| Median Time to Peak (Tmax) | ~3 hours[16][29] |
| Time to Steady State | ~12 days[9][15] |
| Distribution | |
| Apparent Volume of Distribution (Vd) | 60 L/m²[9][16] |
| Plasma Protein Binding | 97.5%[9][16] |
| Metabolism | |
| Primary Pathways | Aldehyde oxidase and CYP2C8[9][16] |
| Minor Pathways | CYP3A, CYP2C9, and CYP2C19[9][16] |
| Excretion | |
| Feces | 65% (8.6% unchanged)[9] |
| Urine | 27% (0.2% unchanged)[9] |
| Elimination | |
| Terminal Half-life | ~56 hours[9][16] |
| Apparent Clearance | 0.7 L/h/m²[9][16] |
| Table 4: Pharmacokinetic Properties of Tovorafenib. |
Tovorafenib exposure increases in a dose-proportional manner, with no clinically significant accumulation at the recommended doses.[9][15]
Regulatory Journey and Approval
Tovorafenib's path to approval was expedited due to the high unmet need in its target population. It received several key designations from the FDA:
-
Rare Pediatric Disease Designation (July 2021)[13]
The New Drug Application (NDA) was granted Priority Review, leading to an Accelerated Approval on April 23, 2024 .[8][30] This approval is contingent upon verification of clinical benefit in the ongoing confirmatory FIREFLY-2 trial.[15][23] Concurrently, the FDA approved the FoundationOne CDx test as a companion diagnostic to identify eligible patients with BRAF alterations.[6][30]
Conclusion
The discovery and development of tovorafenib (DAY101) represent a triumph for targeted cancer therapy and a significant step forward for children with low-grade gliomas. By leveraging a deep understanding of the MAPK pathway and designing a Type II inhibitor that overcomes the limitations of earlier drugs, researchers have provided a well-tolerated and effective treatment for a patient population with few options. The journey of tovorafenib from a preclinical compound to an FDA-approved medicine highlights the importance of strategic clinical development focused on specific, genetically-defined patient populations. Its story serves as a powerful example of how persistence and precision in drug development can lead to meaningful clinical breakthroughs.
References
- 1. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 2. Abstract 1972: Preclinical activity of the type II RAF inhibitor tovorafenib in tumor models harboring either a BRAF fusion or a NF1-LOF mutation | CoLab [colab.ws]
- 3. dayonebio.com [dayonebio.com]
- 4. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRAF-Targeted Drug Approved for Pediatric Low-Grade Glioma - NCI [cancer.gov]
- 6. onclive.com [onclive.com]
- 7. Tovorafenib in Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma - The ASCO Post [ascopost.com]
- 8. A new dawn for tovorafenib | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 13. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 15. drugs.com [drugs.com]
- 16. publications.aap.org [publications.aap.org]
- 17. What is Tovorafenib used for? [synapse.patsnap.com]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. aacr.org [aacr.org]
- 20. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. targetedonc.com [targetedonc.com]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. dayonebio.com [dayonebio.com]
- 25. youtube.com [youtube.com]
- 26. Day One Announces Tovorafenib (DAY101) Data and Additional Abstracts to be Presented at the 2023 American Society of Clinical Oncology (ASCO) Annual Meeting | Nasdaq [nasdaq.com]
- 27. Expanded Access Program (EAP) for Tovorafenib (DAY101) in RAF-Altered, Relapsed or Refractory Low-Grade Glioma - National Brain Tumor Society [trials.braintumor.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. oncologynewscentral.com [oncologynewscentral.com]
- 30. horizonscandb.pcori.org [horizonscandb.pcori.org]
Tovorafenib's Engagement with the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of tovorafenib (OJEMDA™), a type II pan-RAF kinase inhibitor, and its specific targeting of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Tovorafenib represents a significant therapeutic advance, particularly in the treatment of pediatric low-grade glioma (pLGG) with specific BRAF alterations. This document details its mechanism of action, presents key preclinical and clinical data, outlines relevant experimental protocols, and illustrates the underlying molecular interactions.
Introduction: The MAPK Pathway and Tovorafenib
The RAS-RAF-MEK-ERK, or MAPK, pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a key driver in numerous cancers.[2] Oncogenic alterations, including BRAF V600 point mutations and gene fusions, lead to constitutive, RAS-independent activation of the pathway, promoting uncontrolled cell growth.[3]
Tovorafenib is an oral, central nervous system-penetrant, and highly selective small-molecule inhibitor designed to target RAF kinases, the key entry point enzymes in this cascade.[4] As a Type II inhibitor, it binds to the "DFG-out" inactive conformation of the kinase, a mechanism that allows it to effectively suppress both monomeric (e.g., BRAF V600E) and dimeric (e.g., BRAF fusions) forms of the enzyme.[1][3] This dual inhibition helps to avoid the paradoxical pathway activation often seen with first-generation Type I RAF inhibitors.[3]
Mechanism of Action and Primary Targets
Tovorafenib functions as a pan-RAF inhibitor, targeting the three isoforms of the RAF serine/threonine kinase family: ARAF, BRAF, and CRAF (also known as RAF1).[5] Its primary targets within the MAPK pathway are wild-type BRAF, wild-type CRAF, and, crucially, oncogenic forms of BRAF such as the BRAF V600E mutation and various BRAF gene fusions.[4][6] By inhibiting these kinases, tovorafenib prevents the phosphorylation and activation of downstream MEK1/2, which in turn blocks the phosphorylation of ERK1/2.[2] This blockade halts the aberrant signaling cascade that drives tumor cell proliferation and survival.
Quantitative Preclinical Data
Tovorafenib has demonstrated potent and selective inhibitory activity against key RAF kinases in biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition of Tovorafenib
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| BRAF V600E | 7.1 | Biochemical Kinase Assay | [4] |
| BRAF WT | 10.1 | Biochemical Kinase Assay | [4] |
| CRAF WT | 0.7 | Biochemical Kinase Assay | [4] |
| ARAF WT | 55 | TR-FRET Binding Assay | [7] |
| IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
Table 2: Cellular Activity of Tovorafenib in Cancer Cell Lines
| Cell Line | Key Mutation | Assay Endpoint | EC₅₀ (µM) | Reference |
| A375 | BRAF V600E | pERK Inhibition | ~0.1 | [8] |
| A375 | BRAF V600E | Proliferation (72h) | ~1.0 | [9] |
| sNF96.2 | NF1-LOF | Proliferation (72h) | 0.99 | [9] |
| EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |
Key Experimental Protocols
The following sections describe representative methodologies for assessing the activity of tovorafenib.
Protocol: In Vitro Kinase Inhibition (TR-FRET Assay)
This protocol outlines a method for determining the IC₅₀ of tovorafenib against a target kinase, such as ARAF, using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding assay.
-
Compound Preparation: Prepare a 10-point serial dilution of tovorafenib in 100% DMSO at 100x the final desired assay concentration.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare target kinase, fluorescently labeled tracer, and Europium-labeled anti-tag antibody in assay buffer.
-
Assay Plate Setup: Transfer 5 µL of the diluted compound solutions to a low-volume 384-well assay plate.
-
Reaction Mixture: Add the kinase, tracer, and antibody reagents to the wells containing the compound.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the emission signals (665/620). Plot the ratio against the logarithm of the tovorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor activity of tovorafenib in an immunodeficient mouse model bearing patient-derived tumors with a relevant BRAF alteration.
-
Model Establishment: Surgically implant fresh, patient-derived tumor fragments (e.g., harboring an AGK::BRAF fusion) subcutaneously into female immunodeficient mice (e.g., NOD/SCID or BALB/c nude).[7][8][9]
-
Tumor Growth: Allow tumors to grow to a mean volume of approximately 150-200 mm³.
-
Randomization: Randomize animals into treatment cohorts (e.g., vehicle control, tovorafenib 17.5 mg/kg, tovorafenib 25 mg/kg).
-
Drug Administration: Prepare tovorafenib in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug or vehicle once daily via oral gavage for a defined period (e.g., 14-28 days).[7]
-
Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume two to three times per week. Monitor animal body weight as a measure of general toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and harvest tumors. A subset of tumors may be snap-frozen for pharmacodynamic analysis (e.g., Western blot for pERK levels).[9]
-
Statistical Analysis: Compare tumor growth inhibition between the treated and vehicle groups to determine efficacy.
Clinical Efficacy and Pharmacokinetics
The pivotal Phase 2 FIREFLY-1 trial established the clinical benefit of tovorafenib in pediatric patients (6 months to 25 years) with relapsed or refractory low-grade glioma harboring a BRAF alteration.
Table 3: Clinical Efficacy of Tovorafenib in the FIREFLY-1 Trial (pLGG)
| Endpoint | Value | 95% Confidence Interval | Assessment Criteria | Reference |
| Overall Response Rate (ORR) | 51% | 40% - 63% | RAPNO-LGG | [10] |
| Median Duration of Response (DoR) | 13.8 months | 11.3 - Not Estimable | RAPNO-LGG | [10] |
| Clinical Benefit Rate (CBR) | 91% | - | RANO | [11] |
| Data based on an efficacy population of 76 patients. RAPNO-LGG: Response Assessment in Pediatric Neuro-Oncology Low-Grade Glioma. |
Table 4: Key Pharmacokinetic Properties of Tovorafenib
| Parameter | Value | Reference |
| Cₘₐₓ (Steady-State) | 6.9 µg/mL | [6] |
| AUC (Steady-State) | 508 µg*h/mL | [6] |
| Time to Steady-State | 12 days | [6] |
| Terminal Half-Life (t½) | ~56 hours | [6] |
| Plasma Protein Binding | 97.5% | [6] |
| Primary Metabolism | Aldehyde oxidase, CYP2C8 | [6] |
| Parameters based on adult patient data. |
Resistance to RAF Inhibition
While tovorafenib's mechanism overcomes some forms of resistance seen with earlier inhibitors, acquired resistance remains a clinical challenge. Resistance to RAF inhibition is often driven by the reactivation of the MAPK pathway.
Potential mechanisms include:
-
Upstream Reactivation: Acquiring mutations in genes upstream of RAF, such as NRAS, can reactivate the pathway.
-
Downstream Mutations: Mutations in downstream components like MAP2K1 (MEK1) can render RAF inhibition ineffective.
-
Target Alterations: Amplification of the BRAF gene or the emergence of alternative splice variants can overcome the inhibitory concentration of the drug.
Preclinical studies suggest that vertical inhibition—combining tovorafenib with a MEK inhibitor—can be a synergistic strategy to overcome or prevent resistance, particularly in tumors with NF1 loss-of-function mutations that lead to RAS activation.[11][12]
Conclusion
Tovorafenib is a potent, CNS-penetrant, Type II pan-RAF inhibitor that effectively targets key drivers of the MAPK pathway, including BRAF V600E mutations and BRAF fusions. Its ability to inhibit both monomeric and dimeric forms of RAF without paradoxical pathway activation provides a significant advantage. Supported by robust preclinical data and demonstrated clinical efficacy in pediatric low-grade glioma, tovorafenib is a cornerstone targeted therapy for patients with RAF-altered cancers. Future research will continue to explore its utility in other tumor types and in combination strategies to further improve patient outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 3. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tovorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
In Vitro Characterization of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). This document details the compound's biochemical and cellular activity, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound, also known as GDC-046, is a small molecule inhibitor targeting TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases. By selectively inhibiting TYK2, this compound offers a promising therapeutic strategy for these conditions. This guide summarizes the key in vitro data characterizing its potency, selectivity, and mechanism of action.
Biochemical and Cellular Activity
The inhibitory activity of this compound was assessed through a series of biochemical and cellular assays. The quantitative data from these experiments are summarized below.
Table 1: Biochemical Inhibition of JAK Family Kinases
| Kinase | Inhibition Constant (Kᵢ) (nM) |
| TYK2 | 4.8 |
| JAK1 | 83.8 |
| JAK2 | 27.6 |
| JAK3 | 253 |
Table 2: Cellular Potency in Cytokine-Induced Signaling Pathways
| Pathway | Cellular Target | EC₅₀ (nM) |
| IL-12 Signaling | Phospho-STAT4 (pSTAT4) | 380 |
| EPO Signaling | Phospho-STAT5 (pSTAT5) | 1700 |
| IL-6 Signaling | Phospho-STAT3 (pSTAT3) | 2000 |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the catalytic activity of TYK2. This inhibition disrupts the downstream signaling cascade initiated by various cytokines, thereby modulating the immune response.
Caption: JAK-STAT signaling pathway with TYK2 inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays are provided below.
TYK2 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[1][2]
Caption: Workflow for TYK2 Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Thaw active TYK2 kinase, Kinase Assay Buffer, and substrate on ice. Prepare serial dilutions of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.[2]
-
Kinase Reaction: In a 384-well plate, combine the diluted active TYK2 enzyme, a substrate/ATP mixture, and the test compound. The final reaction volume is typically 5 µL.[1]
-
Incubation: Incubate the reaction plate at ambient temperature for 40 minutes.[1]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for another 40 minutes at ambient temperature.[1]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction. Incubate for 30 minutes at ambient temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is used to determine the inhibitory activity of the compound.
IL-12 Induced Phospho-STAT4 Cellular Assay (Flow Cytometry)
This assay measures the ability of the compound to inhibit the IL-12-induced phosphorylation of STAT4 in a cellular context.
Caption: Workflow for IL-12 Induced pSTAT4 Cellular Assay.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a suitable cell line in appropriate media.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-12 for a short period (e.g., 15-30 minutes) at 37°C.[3]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state of STAT4. Subsequently, permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT4 (pY693).[3]
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT4 antibody in the target cell population.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of pSTAT4-positive cells or the mean fluorescence intensity, and calculate the EC₅₀ value for the compound's inhibitory effect.
EPO Induced Phospho-STAT5 Cellular Assay (Western Blot)
This assay assesses the compound's ability to inhibit the phosphorylation of STAT5 in response to erythropoietin (EPO).
Methodology:
-
Cell Culture and Starvation: Culture a cell line responsive to EPO (e.g., UT-7) and starve the cells of serum for several hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the starved cells with different concentrations of this compound.
-
EPO Stimulation: Stimulate the cells with recombinant human EPO for a defined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT5 (pY694) and total STAT5.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal to determine the inhibitory effect of the compound.
IL-6 Induced Phospho-STAT3 Cellular Assay (HTRF)
This high-throughput assay measures the inhibition of IL-6-induced STAT3 phosphorylation.[4]
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or NIH 3T3) in a 96-well or 384-well plate and culture overnight.[4][5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 1 hour at 37°C.[4]
-
IL-6 Stimulation: Add recombinant human IL-6 to the wells and incubate for 30 minutes at 37°C to induce STAT3 phosphorylation.[4]
-
Cell Lysis: Lyse the cells according to the HTRF kit manufacturer's protocol.
-
Detection: Add the HTRF detection reagents, which include a pair of antibodies—one specific for phospho-STAT3 (Tyr705) labeled with a donor fluorophore and another for total STAT3 labeled with an acceptor fluorophore.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer (FRET) signal.
-
Data Analysis: The HTRF ratio is proportional to the amount of phosphorylated STAT3. Calculate the EC₅₀ value based on the inhibition of the IL-6-induced signal.
Conclusion
The in vitro data for this compound demonstrate its potent and selective inhibition of TYK2. The compound effectively blocks downstream signaling in cellular pathways dependent on TYK2 activity, such as the IL-12 pathway, with lesser effects on pathways primarily driven by other JAKs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic candidate.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. STAT4 Phosphorylation of T-helper Cells predicts surgical outcomes in Refractory Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF STAT3 P-Y705 KIT-Revvity [weichilab.com]
- 5. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.com]
Tovorafenib's Activity Against BRAF Fusion Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism, preclinical activity, and clinical efficacy of tovorafenib (formerly DAY101), a type II RAF inhibitor, specifically concerning its activity against oncogenic BRAF fusion proteins.
Introduction: BRAF Fusions as Oncogenic Drivers
Genomic rearrangements resulting in the fusion of the C-terminal kinase domain of the BRAF gene with an N-terminal partner gene are recognized as key oncogenic drivers in various pediatric and adult cancers.[1][2] These fusion events typically lead to the loss of BRAF's N-terminal auto-inhibitory domain, resulting in constitutive, RAS-independent dimerization and activation of the kinase.[1][3] This aberrant signaling drives the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), promoting uncontrolled cell proliferation and survival.[3][4][5]
BRAF fusions are particularly prevalent in pediatric low-grade gliomas (pLGG), with the KIAA1549::BRAF fusion being the most common, found in up to 70-80% of pilocytic astrocytomas.[1] Other fusions, such as AGK::BRAF, are more common in melanoma and other adult cancers.[6][7] Traditional type I BRAF inhibitors are often ineffective against these fusions and can cause paradoxical MAPK pathway activation.[8][9] Tovorafenib is a selective, central nervous system (CNS)-penetrant, type II pan-RAF inhibitor designed to overcome this limitation by inhibiting both RAF monomers and dimers without inducing paradoxical activation.[6][7][8][10]
Mechanism of Action of Tovorafenib
Tovorafenib is classified as a type II RAF kinase inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, tovorafenib binds to the inactive "DFG-out" conformation.[4] This binding mode allows it to effectively inhibit the dimeric form of BRAF, which is the primary signaling mechanism for BRAF fusion proteins.[8][9][11] By suppressing the activity of these fusion-driven dimers, tovorafenib blocks downstream phosphorylation of MEK and ERK, thereby inhibiting the hyperactivated MAPK signaling cascade that drives tumor growth.[5] A key advantage of this mechanism is the avoidance of paradoxical pathway activation, a phenomenon where type I inhibitors can promote signaling in cells with wild-type BRAF.[6][8][12]
Preclinical Activity
Tovorafenib has demonstrated significant antitumor activity in preclinical models of cancers harboring BRAF fusions.
In Vitro Activity
In biochemical kinase assays, tovorafenib has shown potent inhibition against wild-type BRAF, BRAF V600E, and wild-type CRAF.[11][12] Its activity extends to cellular models driven by BRAF fusions, where it effectively suppresses downstream signaling.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Kinase Assay | BRAF V600E | 7.1 nM | [11] |
| Biochemical Kinase Assay | Wild-Type BRAF | 10.1 nM | [11] |
| Biochemical Kinase Assay | Wild-Type CRAF | 0.7 nM | [11] |
In Vivo Activity
The efficacy of tovorafenib has been evaluated in patient-derived xenograft (PDX) models. In a melanoma PDX model with an AGK::BRAF fusion, daily oral administration of tovorafenib at clinically relevant doses resulted in significant and durable tumor regression.[1][6][7]
| Model | Fusion Type | Tovorafenib Dose | Outcome | Reference |
| Melanoma PDX | AGK::BRAF | 17.5 mg/kg (daily) | Tumor Regression | [6][7] |
| Melanoma PDX | AGK::BRAF | 25 mg/kg (daily) | Tumor Regression, with durable response post-treatment | [1][6][7] |
Pharmacodynamic studies in these models confirmed that tovorafenib treatment leads to strong and sustained suppression of phosphorylated ERK (pERK), a key biomarker of MAPK pathway inhibition.[6][12]
Clinical Efficacy: The FIREFLY-1 Trial
The pivotal evidence for tovorafenib's efficacy in patients with BRAF fusion-positive tumors comes from the Phase 2 FIREFLY-1 trial (NCT04775485).[13][14] This open-label, single-arm study enrolled pediatric patients (6 months to 25 years) with relapsed or refractory low-grade glioma harboring a BRAF fusion/rearrangement or a BRAF V600 mutation.[13][14]
Study Design and Population
Patients enrolled in the registrational arm had documented radiographic progression after at least one prior line of systemic therapy.[14][15] Tovorafenib was administered orally once weekly at a dose of 420 mg/m², not to exceed 600 mg.[15][16] The primary endpoint was the overall response rate (ORR).[14]
Efficacy Results
The trial demonstrated clinically meaningful and durable responses. Based on these results, the FDA granted accelerated approval to tovorafenib for this patient population.[13][14][16]
| Efficacy Endpoint (FIREFLY-1) | All pLGG Patients (n=76) | Patients with BRAF Fusions | Reference |
| Overall Response Rate (ORR) | 51% | ~70% | [14][16][17] |
| Clinical Benefit Rate (CBR) | Not specified | Not specified | |
| Median Duration of Response (DOR) | 13.8 months | Not specified | [14][16] |
| Complete Response (CR) | Part of ORR; 12 of 46 responders | Not specified | [17] |
Responses were observed in patients who had previously been treated with other MAPK pathway inhibitors, highlighting tovorafenib's distinct mechanism and potential to overcome certain forms of resistance.
Experimental Methodologies
The following sections detail the protocols for key experiments used to evaluate the activity of tovorafenib against BRAF fusions.
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a typical workflow for assessing the antitumor activity of tovorafenib in a patient-derived xenograft (PDX) model.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used for the engraftment of human PDX tumors, such as the AGK::BRAF fusion melanoma model.[6][7]
-
Dosing: Tovorafenib is formulated for oral gavage. Doses of 17.5 mg/kg or 25 mg/kg are administered daily for a period of 14 to 28 days.[7] A vehicle control group is dosed concurrently.
-
Efficacy Assessment: Tumor volume is calculated using the formula (Length x Width²) / 2. Percentage change in tumor volume and tumor growth inhibition are the primary efficacy readouts.[7] Animal body weight is monitored as a measure of toxicity.
-
Pharmacodynamic (PD) Assessment: To confirm target engagement, tumors are harvested at various timepoints post-dose (e.g., 4, 8, 24 hours).[6] The levels of phosphorylated ERK (pERK) relative to total ERK are quantified using methods like immunohistochemistry (IHC) or ELISA to assess MAPK pathway inhibition.[6][18]
In Vitro Cell Viability Assay
This assay measures the anti-proliferative effect of tovorafenib on cancer cell lines.
-
Cell Lines: Tumor cell lines harboring BRAF fusions or, as a control, BRAF V600E mutations (e.g., A375) are used.[1]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,500-6,000 cells/well) and allowed to adhere overnight.[1]
-
Treatment: Cells are treated with a range of concentrations of tovorafenib or a vehicle control (e.g., DMSO). Due to the compound's properties, daily repeated application may be necessary to maintain the desired concentration over the incubation period.[1]
-
Incubation: The assay plates are incubated for a set duration, typically 72 hours.[1]
-
Readout: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are used to generate concentration-response curves, from which IC50 (half-maximal inhibitory concentration) values are calculated using software like GraphPad Prism.[1]
Phospho-ERK Modulation Assay
This assay directly measures the ability of tovorafenib to inhibit MAPK pathway signaling in vitro.
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of tovorafenib for short durations (e.g., 1 or 6 hours).[1]
-
Lysate Preparation: Following treatment, cells are lysed to extract proteins.
-
Quantification: Multiplex phosphoprotein assays (e.g., Meso Scale Discovery - MSD) are used to simultaneously quantify the levels of phosphorylated ERK (pERK) and total ERK in the cell lysates.[1]
-
Data Analysis: The ratio of pERK to total ERK is calculated and normalized to the vehicle-treated control. These data are used to generate concentration-response curves and determine EC50 values for pERK inhibition.[1]
Conclusion
Tovorafenib has demonstrated potent and clinically significant activity against tumors driven by BRAF fusion proteins. Its mechanism as a type II RAF inhibitor allows it to effectively target the dimeric signaling of fusion oncoproteins without inducing paradoxical pathway activation. Preclinical studies have established robust tumor regression and target engagement in relevant in vivo models.[1][6][7] These findings are strongly supported by the pivotal FIREFLY-1 clinical trial, which showed durable responses in pediatric patients with relapsed or refractory low-grade glioma harboring BRAF fusions, leading to its accelerated FDA approval.[13][14] Tovorafenib represents a significant therapeutic advance for this patient population.
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response and resistance to BRAFV600E inhibition in gliomas: Roadblocks ahead? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 13. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tovorafenib Approved for BRAF-Altered Pediatric Low-Grade Glioma - Oncology Data Advisor [oncdata.com]
- 15. ascopubs.org [ascopubs.org]
- 16. aacr.org [aacr.org]
- 17. BRAF-Targeted Drug Approved for Pediatric Low-Grade Glioma - NCI [cancer.gov]
- 18. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Tovorafenib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovorafenib (formerly DAY101) is an oral, central nervous system (CNS)-penetrant, selective, type II pan-RAF kinase inhibitor.[1][2] It has demonstrated significant anti-tumor activity in pediatric low-grade gliomas (pLGG) with BRAF alterations, leading to its accelerated approval by the FDA.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Tovorafenib, incorporating key data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics: Targeting the MAPK Pathway
Tovorafenib exerts its anti-cancer effects by inhibiting RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway, when constitutively activated by genetic alterations such as BRAF fusions or V600E mutations, drives oncogenesis.[6] As a type II inhibitor, Tovorafenib inhibits both monomeric and dimeric forms of RAF kinases, including BRAF V600E, wild-type BRAF, and wild-type CRAF, without inducing paradoxical pathway activation, a known limitation of type I RAF inhibitors.[7][8]
Signaling Pathway
The diagram below illustrates the MAPK signaling pathway and the point of intervention for Tovorafenib.
Preclinical Activity
In preclinical studies, Tovorafenib has demonstrated potent and sustained suppression of phosphorylated ERK (pERK) in tumor models with BRAF mutations and fusions.[7][9]
Table 1: In Vitro Potency of Tovorafenib
| Target | IC₅₀ (nM) |
| BRAF V600E | 7.1[9] |
| Wild-type BRAF | 10.1[9] |
| Wild-type CRAF | 0.7[9] |
Table 2: Preclinical Efficacy in Xenograft Models
| Tumor Model | Genetic Alteration | Tovorafenib Effect |
| Melanoma PDX | AGK::BRAF fusion | Tumor regression[10][11] |
| Melanoma Xenograft | BRAF V600 mutant | Tumor regression[7] |
| Embryonal Rhabdomyosarcoma PDX | NF1-LOF | Little anti-tumor activity[10] |
| Melanoma Xenograft | NF1-LOF | Little anti-tumor activity[10] |
Clinical Efficacy: The FIREFLY-1 Trial
The pivotal Phase 2 FIREFLY-1 trial (NCT04775485) evaluated the efficacy and safety of Tovorafenib in pediatric patients with relapsed or refractory low-grade glioma harboring a BRAF alteration.[4][12]
Table 3: Efficacy of Tovorafenib in the FIREFLY-1 Trial (evaluable population, n=76)
| Endpoint | Result |
| Overall Response Rate (ORR) | 51%[4] |
| Clinical Benefit Rate (CBR) | 91%[12] |
| Median Duration of Response | 13.8 months[4] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Tovorafenib exhibits predictable pharmacokinetic properties, characterized by oral absorption, high protein binding, and metabolism primarily through aldehyde oxidase and CYP2C8.[13][14]
Table 4: Key Pharmacokinetic Parameters of Tovorafenib
| Parameter | Value |
| Absorption | |
| Tmax (median) | 3 hours (fasted)[15] |
| Tmax (median) | 6.5 hours (high-fat meal)[15] |
| Distribution | |
| Apparent Volume of Distribution (Vd) | 60 L/m²[15] |
| Protein Binding | 97.5%[15] |
| Metabolism | |
| Primary Metabolic Pathways | Aldehyde oxidase, CYP2C8[13] |
| Minor Metabolic Pathways | CYP3A, CYP2C9, CYP2C19[13] |
| Elimination | |
| Terminal Half-life (t½) | ~56 hours[15] |
| Apparent Clearance | 0.7 L/h/m²[15] |
| Excretion | |
| Feces | 65% (8.6% unchanged)[13] |
| Urine | 27% (0.2% unchanged)[13] |
Drug Interactions
Tovorafenib is a substrate of CYP2C8 and has the potential to interact with strong or moderate inhibitors and inducers of this enzyme.[16][17] It is also an inhibitor and inducer of several CYP enzymes at clinically relevant concentrations.[14]
Table 5: Tovorafenib Drug Interactions
| Interacting Agent | Effect on Tovorafenib | Recommendation |
| Strong or moderate CYP2C8 inhibitors | Increased exposure | Avoid co-administration[17] |
| Strong or moderate CYP2C8 inducers | Decreased exposure | Avoid co-administration[17] |
| Tovorafenib as an Interacting Agent | Effect on Other Drugs | Recommendation |
| Substrates of BCRP with narrow therapeutic index | Increased exposure | Avoid co-administration[17] |
Experimental Protocols
Preclinical In Vivo Efficacy and Pharmacodynamics
Methodology for Xenograft Studies:
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude) are used.[10]
-
Tumor Implantation: Patient-derived xenograft (PDX) models or cell lines with specific BRAF alterations (e.g., AGK::BRAF fusion) are implanted subcutaneously.[10][11]
-
Treatment: Once tumors reach a specified volume (e.g., 300-500 mm³), mice are treated orally with Tovorafenib (e.g., 17.5 or 25 mg/kg daily) or vehicle.[10]
-
Efficacy Assessment: Tumor volume and body weight are monitored regularly (e.g., twice weekly).[11]
-
Pharmacodynamic Assessment: For PK/PD studies, tumor and plasma samples are collected at various time points post-dosing.[10]
In Vitro Cell-Based Assays
Methodology for In Vitro Assays:
-
Cell Lines: Cancer cell lines with known BRAF alterations (e.g., A375 with BRAF V600E) are used.[5]
-
Cell Proliferation Assay:
-
Cells are seeded in 96-well plates and treated with a range of Tovorafenib concentrations.[5]
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a luminescent assay such as CellTiter-Glo.[5]
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
-
pERK Modulation Assay:
-
Cells are treated with Tovorafenib for a shorter duration (e.g., 1 hour).[5]
-
Cell lysates are prepared and analyzed for pERK and total ERK levels using methods like Meso Scale Discovery (MSD) ELISA or Western blotting.[5][11]
-
The half-maximal effective concentration (EC₅₀) for pERK inhibition is determined.
-
FIREFLY-1 Clinical Trial Protocol (NCT04775485)
Study Design: An open-label, multicenter, Phase 2 study to evaluate the safety and efficacy of Tovorafenib in pediatric patients with RAF-altered, recurrent or progressive low-grade glioma or advanced solid tumors.[18][19]
-
Patient Population: Patients aged 6 months to 25 years with recurrent or progressive low-grade glioma with a known activating BRAF alteration who have received at least one prior line of systemic therapy.[8][12]
-
Intervention: Tovorafenib administered orally once weekly at a dose of 420 mg/m², not to exceed 600 mg.[12] Treatment is given in 28-day cycles.[12]
-
Primary Endpoint: Overall Response Rate (ORR) as determined by an independent review committee according to the Response Assessment in Neuro-Oncology (RANO) criteria.[12]
-
Secondary Endpoints: Include safety and tolerability, pharmacokinetics, duration of response, time to response, and progression-free survival.[8]
-
Pharmacokinetic Sampling: Blood samples for PK analysis are collected at specified time points during the treatment cycles.[7] Plasma concentrations of Tovorafenib are measured using a validated LC-MS/MS method.[7]
-
Pharmacodynamic Assessments: In some cohorts of related studies, paired tumor biopsies (baseline and on-treatment) are collected to assess pERK expression levels by immunohistochemistry.[7]
Conclusion
Tovorafenib is a promising targeted therapy for pediatric low-grade gliomas with BRAF alterations. Its favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, combined with its potent and selective pharmacodynamic activity against the MAPK pathway, underpins its clinical efficacy. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and clinicians working to further understand and optimize the use of Tovorafenib in oncology.
References
- 1. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dayonebio.com [dayonebio.com]
- 3. BRAF-Targeted Drug Approved for Pediatric Low-Grade Glioma - NCI [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 10. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. ojemda.com [ojemda.com]
- 16. drugs.com [drugs.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. dayoneclinicaltrials.com [dayoneclinicaltrials.com]
Methodological & Application
Tovorafenib (DAY101) In Vitro Assay Protocols for Cancer Cell Lines
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tovorafenib (DAY101) is a selective, central nervous system-penetrant, type II pan-RAF kinase inhibitor that targets both monomeric and dimeric forms of RAF kinases within the MAPK/ERK signaling pathway.[1][2] It has shown significant clinical activity in pediatric low-grade glioma (pLGG) harboring BRAF fusions or V600E mutations.[3][4] This document provides detailed protocols for in vitro assays to evaluate the cellular activity of Tovorafenib in relevant cancer cell lines. The provided methodologies for cell viability and target modulation assays are essential for preclinical assessment of this compound.
Tovorafenib (DAY101) Signaling Pathway
Tovorafenib is a type II RAF inhibitor designed to target the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Dysregulation of this pathway, often through activating mutations or fusions in BRAF, is a key driver in many cancers.[2] Tovorafenib inhibits both BRAF monomers and dimers, including the common KIAA1549::BRAF fusion found in pediatric low-grade gliomas.[1][3] Unlike type I BRAF inhibitors, Tovorafenib does not cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[1]
References
- 1. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Tovorafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Tovorafenib (DAY101) in various animal models of cancer, particularly those harboring BRAF alterations. The protocols are compiled from preclinical studies and are intended to guide researchers in setting up robust experiments to assess the therapeutic potential of this novel pan-RAF inhibitor.
Introduction to Tovorafenib and its Mechanism of Action
Tovorafenib is a selective, oral, central nervous system (CNS)-penetrant, type II RAF kinase inhibitor.[1][2] It targets the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is a critical regulator of cell proliferation and survival.[1][3] Oncogenic alterations in the BRAF gene, such as BRAF V600E mutations and BRAF fusions, lead to constitutive activation of this pathway, driving tumor growth.[2][4] Tovorafenib inhibits both monomeric (BRAF V600E) and dimeric (BRAF fusions) forms of the RAF kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1][4] Tovorafenib has shown promising clinical activity, especially in pediatric low-grade gliomas (pLGG) with BRAF alterations.[1]
Signaling Pathway Targeted by Tovorafenib
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by Tovorafenib.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of Tovorafenib. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are commonly used.
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by injecting cultured cancer cells into immunodeficient mice. These models are highly reproducible and are useful for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Summary of Preclinical Efficacy Data for Tovorafenib
The following tables summarize the quantitative data from key preclinical studies of Tovorafenib in various animal models.
Table 1: Efficacy of Tovorafenib in a BRAF Fusion PDX Model
| Animal Model | Treatment Group | Dosage | Treatment Duration | Tumor Growth Inhibition/Regression | Reference |
| AGK::BRAF Fusion Melanoma PDX in NOD/SCID mice | Vehicle | - | 14 days | Progressive tumor growth | [2] |
| Tovorafenib | 17.5 mg/kg, daily | 14 days | Tumor regression | [2] | |
| Tovorafenib | 25 mg/kg, daily | 14 days | Tumor regression | [2] |
Table 2: Efficacy of Tovorafenib in NF1 Loss-of-Function (LOF) Models
| Animal Model | Treatment Group | Dosage | Treatment Duration | Tumor Growth Inhibition/Regression | Reference |
| NF1-LOF ERMS PDX in NOG/SCID mice | Vehicle | - | 21 days | Progressive tumor growth | [2] |
| Tovorafenib | 25 mg/kg, daily | 21 days | No significant antitumor activity | [2] | |
| NF1-LOF MeWo Melanoma CDX in BALB/c nude mice | Vehicle | - | 28 days | Progressive tumor growth | [2] |
| Tovorafenib | 25 mg/kg, daily | 28 days | No significant antitumor activity | [2] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and assessing the in vivo efficacy of Tovorafenib.
Protocol 1: Subcutaneous Xenograft Model Establishment and Tovorafenib Treatment
This protocol is applicable to both PDX and CDX models.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NOG/SCID, or BALB/c nude mice), female, 6-8 weeks old.
-
Tumor tissue (for PDX) or cancer cell line (for CDX).
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (for CDX models).
-
Tovorafenib (amorphous spray-dried dispersion).
-
Vehicle (purified water).
-
Oral gavage needles.
-
Calipers.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Tumor Implantation:
-
PDX Model: Anesthetize the mouse. Make a small incision on the right flank and implant a small fragment of tumor tissue (approximately 2-3 mm³) subcutaneously. Close the incision with surgical clips or sutures.
-
CDX Model: Harvest cultured cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. A common cell number is 5 x 10⁶ cells in a volume of 100-200 µL. Inject the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start measuring tumor volume twice a week using calipers once the tumors become palpable.
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Randomization: When the average tumor volume reaches 100-300 mm³, randomize the mice into treatment and control groups.
-
Tovorafenib Preparation and Administration:
-
Prepare a fresh suspension of Tovorafenib in purified water each day. For example, to achieve a 5 mg/mL suspension.
-
Administer Tovorafenib or vehicle to the mice via oral gavage once daily. The volume of administration is typically 100-200 µL for a 20-25 g mouse.
-
-
Efficacy Monitoring: Continue to measure tumor volume and body weight twice weekly throughout the treatment period.
-
Endpoint: At the end of the study (e.g., after 14, 21, or 28 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection: Collect blood for plasma and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for pERK).
Protocol 2: Orthotopic Pediatric Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma model, which is more clinically relevant for brain tumors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Pediatric glioma cells (patient-derived or cell line).
-
Stereotactic apparatus.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Surgical tools (scalpel, forceps, etc.).
-
Hamilton syringe.
-
Bone wax.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the glioma cells in sterile PBS or appropriate media at a concentration of 1 x 10⁵ to 1 x 10⁶ cells in 2-5 µL.
-
Anesthesia and Stereotactic Fixation: Anesthetize the mouse and fix its head in a stereotactic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., into the cerebral cortex or cerebellum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care: Monitor the mice for recovery from surgery and for the development of neurological signs.
-
Tovorafenib Treatment and Monitoring: Once neurological signs appear or at a predetermined time point, begin treatment with Tovorafenib as described in Protocol 1. Monitor the mice for changes in body weight and neurological status.
-
Endpoint and Analysis: Euthanize the mice when they show signs of significant neurological impairment or at the end of the study. Harvest the brains for histological analysis to confirm tumor growth and to assess treatment response.
Protocol 3: Pharmacodynamic Analysis (Western Blot for pERK)
This protocol outlines the procedure for assessing the inhibition of the MAPK pathway in tumor tissue.
Materials:
-
Tumor tissue lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Homogenize the harvested tumor tissue in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion
These application notes provide a framework for conducting in vivo efficacy studies of Tovorafenib. The choice of animal model and experimental design should be tailored to the specific research question. Adherence to detailed and standardized protocols is essential for obtaining reproducible and reliable data to support the preclinical development of Tovorafenib.
References
Tovorafenib (DAY101) Application Notes and Protocols for Pediatric Low-Grade Glioma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of tovorafenib (formerly DAY101), a type II RAF inhibitor, for studying pediatric low-grade glioma (pLGG) in xenograft models. The protocols and data presented are synthesized from published preclinical research and are intended to guide the design and execution of in vivo efficacy studies.
Introduction
Tovorafenib is an orally bioavailable, central nervous system (CNS)-penetrant, and selective pan-RAF kinase inhibitor.[1] It has shown significant anti-tumor activity in clinical trials for pLGG with BRAF fusions or BRAF V600 mutations, which are common oncogenic drivers in this patient population.[2] Preclinical xenograft models are essential tools for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel therapeutic agents like tovorafenib before clinical application. This document outlines the established dosages and methodologies for using tovorafenib in pLGG xenograft studies.
Mechanism of Action: Targeting the MAPK Pathway
Tovorafenib functions by inhibiting RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK).[1] In pLGG, mutations such as BRAF V600E or BRAF fusions lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and tumor growth. As a type II inhibitor, tovorafenib can inhibit both monomeric (BRAF V600) and dimeric (BRAF fusion) forms of the RAF kinase, and it does not induce paradoxical activation of the MAPK pathway, a known limitation of some type I BRAF inhibitors.[3]
Preclinical Xenograft Studies: Dosage and Administration
Published preclinical studies have demonstrated the in vivo efficacy of tovorafenib in patient-derived xenograft (PDX) models harboring BRAF fusions. The following tables summarize the key parameters from these studies.
| Parameter | Description |
| Animal Model | Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[4] |
| Tumor Model | Patient-derived xenograft (PDX) of AGK::BRAF fusion melanoma.[4] |
| Drug Formulation | Tovorafenib administered orally (details on vehicle not specified in the reference). |
| Route of Administration | Oral gavage.[4] |
| Dosage Group | Administration Schedule | Duration | Outcome | Reference |
| 17.5 mg/kg | Once daily | 14 days | Inhibition of pERK at 8 and 24 hours post-dose; tumor regression. | [4] |
| 25 mg/kg | Once daily | 14 days | Inhibition of pERK at 4, 8, and 24 hours post-dose; tumor regression. | [4] |
| Vehicle Control | Matched to treatment groups | 14 days | Progressive tumor growth. | [4] |
Note: The dosages of 17.5 mg/kg and 25 mg/kg in mice were determined to be clinically relevant, with trough concentrations and daily AUC values comparable to once-weekly 400 mg and 600 mg doses in humans, respectively.[4]
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies of tovorafenib in a pLGG xenograft model, based on the methodologies described in the cited literature.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of patient-derived tumor tissue into immunodeficient mice.
Materials:
-
NOD/SCID mice (female, age-matched)
-
Patient-derived pLGG tumor tissue with a confirmed BRAF fusion
-
Surgical instruments (forceps, scalpels)
-
Matrigel (optional, for co-injection)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the flank area with an antiseptic solution.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant a small fragment of the PDX tumor tissue (approximately 2-3 mm³) into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the animal for recovery from anesthesia.
-
Allow tumors to establish and grow to a predetermined size (e.g., 300-500 mm³) before initiating treatment.[4]
Tovorafenib Dosing and Monitoring
Materials:
-
Tovorafenib (DAY101)
-
Appropriate vehicle for oral administration
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Once tumors reach the desired volume, randomize mice into treatment and control groups.
-
Prepare the tovorafenib formulation at the desired concentrations (e.g., for 17.5 mg/kg and 25 mg/kg doses).
-
Administer tovorafenib or vehicle control orally via gavage once daily for the duration of the study (e.g., 14 days).[4]
-
Measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as a measure of general health and toxicity.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis.
Pharmacodynamic Assessment (pERK Levels)
To confirm the on-target activity of tovorafenib, levels of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway, can be measured in tumor tissue.
Procedure:
-
In a separate cohort of tumor-bearing mice, administer a single oral dose of tovorafenib (17.5 or 25 mg/kg) or vehicle.[4]
-
At various time points post-dose (e.g., 4, 8, and 24 hours), euthanize the mice (3 mice per time point) and collect tumor and plasma samples.[4]
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
Process the tumor lysates and perform Western blot analysis to detect the levels of pERK and total ERK.
-
Quantify the band intensities to determine the extent of pERK inhibition relative to the vehicle control.
Conclusion
The preclinical data and protocols outlined in these application notes support the use of tovorafenib at doses of 17.5 mg/kg and 25 mg/kg administered orally once daily for the effective inhibition of tumor growth in pLGG xenograft models with BRAF fusions. These methodologies provide a framework for researchers to further investigate the therapeutic potential of tovorafenib and similar targeted agents in pediatric brain tumors. Careful adherence to these protocols will ensure the generation of robust and reproducible data for advancing the development of novel cancer therapies.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tovorafenib-Mediated Inhibition of pERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tovorafenib (DAY101) is a type II pan-RAF inhibitor that targets the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF, is a key driver in various cancers.[1][2] Tovorafenib has demonstrated potent and sustained suppression of phosphorylated ERK (pERK) in preclinical models.[3] This document provides a detailed protocol for assessing the inhibitory effect of Tovorafenib on ERK phosphorylation using Western blotting, a standard and reliable method for quantifying protein expression and post-translational modifications.
Introduction to Tovorafenib and the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, influencing a wide array of cellular processes including growth, proliferation, differentiation, and survival. The pathway is initiated by the activation of RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression.
Tovorafenib is a potent, oral, brain-penetrant, and highly selective pan-RAF kinase inhibitor.[3] Unlike type I RAF inhibitors, Tovorafenib inhibits both monomeric and dimeric forms of RAF kinases, which can be crucial in overcoming certain resistance mechanisms.[2][4] By inhibiting RAF kinases, Tovorafenib effectively blocks the downstream phosphorylation of MEK and ERK, leading to a reduction in pERK levels and subsequent inhibition of tumor cell proliferation.
Quantitative Analysis of pERK Inhibition by Tovorafenib
The following table summarizes the in vitro efficacy of Tovorafenib in inhibiting ERK phosphorylation (pERK) in various cancer cell lines. The data is presented as EC50 values, which represent the concentration of Tovorafenib required to achieve 50% of the maximal inhibitory effect on pERK levels.
| Cell Line | Cancer Type | Genotype | pERK EC50 (µM) |
| sNF96.2 | Malignant Peripheral Nerve Sheath Tumor | NF1-LOF | 1.6 |
| MeWo | Melanoma | NF1-LOF | 8.3 |
| NCI-H1838 | Small Cell Lung Cancer | NF1-LOF | >10 |
Data sourced from preclinical studies assessing pERK levels by MSD ELISA following a 1-hour treatment with Tovorafenib.[4] NF1-LOF (Neurofibromin 1 Loss-of-Function) leads to hyperactivation of the RAS/RAF/MEK/ERK pathway.
Experimental Protocols
Cell Culture and Tovorafenib Treatment
-
Cell Seeding: Plate cancer cell lines (e.g., sNF96.2, MeWo) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow in standard culture conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Tovorafenib Treatment: Prepare a stock solution of Tovorafenib in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.01, 0.1, 1, 10 µM) to determine the optimal inhibitory concentration for the cell line of interest.
-
Incubation: Replace the existing medium with the Tovorafenib-containing medium and incubate for the desired treatment duration. A 1 to 6-hour incubation is often sufficient to observe changes in pERK levels.[4] A vehicle control (DMSO-treated) should be included in every experiment.
Western Blot Protocol for pERK and Total ERK
1. Cell Lysis
-
Place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, briefly rinse the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween 20 (TBST).
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C with gentle agitation. A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps using a primary antibody against total ERK1/2.
-
-
Densitometry: Quantify the band intensities for both pERK and total ERK using image analysis software (e.g., ImageJ). The pERK signal should be normalized to the total ERK signal for each sample.
Visualizations
Caption: Tovorafenib inhibits the MAPK/ERK signaling pathway by targeting RAF kinases.
Caption: Workflow for Western blot analysis of pERK and total ERK.
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tovorafenib in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical evidence for combining the pan-RAF inhibitor, tovorafenib, with MEK inhibitors. Detailed protocols for key experimental assays are included to facilitate further research and development in this area.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF and NF1, is a common driver of various cancers.[2][3][4] Tovorafenib (DAY101) is a selective, oral, brain-penetrant, type II pan-RAF kinase inhibitor.[2][5] It targets a key enzyme in the MAPK signaling pathway.[6] MEK inhibitors act downstream of RAF, providing a complementary mechanism of action.[1] The combination of a RAF inhibitor and a MEK inhibitor is a promising strategy to overcome resistance mechanisms and enhance anti-tumor activity.[4][5] Preclinical studies and ongoing clinical trials are evaluating the synergistic potential of tovorafenib in combination with MEK inhibitors, such as pimasertib, in solid tumors with MAPK pathway alterations.[2][5][7]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth and proliferation. Tovorafenib inhibits both monomeric and dimeric forms of RAF kinases, while MEK inhibitors block the activity of MEK1 and MEK2, the only known activators of ERK1 and ERK2. Dual inhibition at these two nodes of the pathway can lead to a more profound and durable suppression of downstream signaling, potentially overcoming resistance mechanisms that can arise from single-agent therapy.
Quantitative Data
Preclinical studies have demonstrated the synergistic anti-tumor activity of combining tovorafenib with the MEK inhibitor pimasertib, particularly in cancer models with NF1 loss-of-function (NF1-LOF) mutations.
In Vitro Synergy
The combination of tovorafenib and pimasertib has been shown to be synergistic in NF1-LOF mutant tumor models.[2][3] Synergy was assessed using SynergyFinder, with Loewe and Bliss synergy scores calculated.[8] A Loewe score greater than 10 indicates synergy.[8]
| Cell Line/Model | Genetic Alteration | Drug Combination | Synergy Score (Loewe) | Synergy Score (Bliss) | Reference |
| sNF96.2 (MPNST) | NF1-LOF | Tovorafenib + Pimasertib | >10 | Not Reported | [8] |
| ERMS PDX (ex vivo) | NF1-LOF | Tovorafenib + Pimasertib | >10 | Not Reported | [2][3] |
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft models have shown that while tovorafenib monotherapy has limited efficacy in NF1-LOF models, it can cause tumor regression in BRAF-fusion models.[2][3] The combination with a MEK inhibitor is hypothesized to be more effective in NF1-LOF settings.
| Tumor Model | Genetic Alteration | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| AGK::BRAF fusion melanoma PDX | BRAF fusion | Tovorafenib | 17.5 or 25 mg/kg, oral, once daily | Tumor regression observed | [8] |
| NF1-LOF ERMS PDX | NF1-LOF | Tovorafenib | 25 mg/kg, oral, once daily for 21 days | Little anti-tumor activity | [2][3] |
| MeWo (melanoma xenograft) | NF1-LOF | Tovorafenib | 25 mg/kg, oral, once daily for 28 days | Little anti-tumor activity | [2][3] |
Experimental Protocols
2D Cell Viability Assay for Drug Combination Synergy
This protocol describes how to assess the synergistic effect of tovorafenib and a MEK inhibitor on the viability of cancer cells grown in a 2D monolayer culture. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., sNF96.2)
-
Complete cell culture medium
-
Tovorafenib and MEK inhibitor (e.g., pimasertib) stock solutions
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well opaque-walled plates at a predetermined optimal density and allow them to attach overnight.[9]
-
Drug Preparation: Prepare a dose-response matrix of tovorafenib and the MEK inhibitor in complete cell culture medium. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.[8]
-
Cell Treatment: Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
Western Blot Analysis of pERK
This protocol details the detection of phosphorylated ERK (pERK), a key downstream marker of MAPK pathway activation, in response to treatment with tovorafenib and a MEK inhibitor.[14]
Materials:
-
Treated cell or tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with tovorafenib, a MEK inhibitor, or the combination for the desired time.
-
Lyse cells or homogenized tumor tissue in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[14]
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.[15]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like β-actin.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing and utilizing a PDX model to evaluate the in vivo efficacy of tovorafenib in combination with a MEK inhibitor.[16][17][18]
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID)
-
Surgical instruments
-
Matrigel (optional)
-
Tovorafenib and MEK inhibitor formulations for oral administration
-
Calipers
Procedure:
-
PDX Establishment:
-
Tumor Expansion and Cohort Formation:
-
Once the initial tumors (F0 generation) reach a specified size (e.g., 1000-1500 mm³), they are harvested and passaged into a new cohort of mice (F1 generation) for expansion.[19]
-
Once the F1 generation tumors reach a suitable size (e.g., 150-250 mm³), randomize the mice into treatment groups (e.g., vehicle control, tovorafenib alone, MEK inhibitor alone, and the combination).
-
-
Drug Administration:
-
Efficacy Evaluation:
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specific time points, tumors can be harvested for analysis of target modulation (e.g., pERK levels by western blot or immunohistochemistry).
-
Conclusion
The combination of tovorafenib with a MEK inhibitor represents a rational and promising therapeutic strategy for cancers driven by MAPK pathway alterations, particularly those with NF1-LOF mutations where single-agent RAF inhibition may be insufficient. The provided protocols offer a framework for researchers to further investigate the synergistic potential of this combination, with the goal of advancing its clinical development for the benefit of patients.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study with Tovorafenib (DAY101) and Pimasertib in RAF-altered Solid Tumors | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]
- 6. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study With Tovorafenib & Pimasertib in RAF-Altered Solid Tumors [drug-dev.com]
- 7. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study with Tovorafenib (DAY101) and Pimasertib in RAF-altered Solid Tumors | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SynergyFinder - Documentation [synergyfinder.aittokallio.group]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 18. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
Troubleshooting & Optimization
Improving Tovorafenib solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tovorafenib. Our goal is to help you overcome challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of tovorafenib?
A1: Tovorafenib is a poorly water-soluble drug. Its aqueous solubility is reported to be less than or equal to 3 micrograms/mL across a pH range of 1.2 to 8 at 37°C[1]. This low solubility can present challenges in preclinical and clinical development.
Q2: How does pH affect the solubility of tovorafenib?
A2: The solubility of tovorafenib is consistently low across the physiological pH range, from acidic (pH 1.2) to neutral and slightly alkaline (pH 8) conditions[1]. This suggests that simple pH adjustment of aqueous solutions is unlikely to significantly improve its solubility.
Q3: What are the recommended solvents for dissolving tovorafenib for in vitro studies?
A3: For laboratory research, tovorafenib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[2]. Stock solutions are typically prepared in these solvents before further dilution in aqueous media for cell-based assays or other experiments. It is crucial to be mindful of the final solvent concentration in your experimental system to avoid solvent-induced artifacts.
Q4: Are there commercially available formulations of tovorafenib?
A4: Yes, tovorafenib is available as immediate-release tablets and a powder for oral suspension (Ojemda™)[3][4][5]. The oral suspension is reconstituted with water to a concentration of 25 mg/mL[1][5].
Q5: What is the mechanism of action of tovorafenib?
A5: Tovorafenib is a type II RAF kinase inhibitor. It targets the RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival[6][7]. By inhibiting RAF kinases, tovorafenib can block this signaling cascade.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Taste Profile and Relative Bioavailability of Tovorafenib Powder for Oral Suspension and Food Effect of the Tovorafenib Tablet in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taste Profile and Relative Bioavailability of Tovorafenib Powder for Oral Suspension and Food Effect of the Tovorafenib Tablet in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tovorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Tovorafenib stability issues in long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of tovorafenib in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pure tovorafenib powder (API)?
For long-term stability, it is recommended to store the pure tovorafenib powder at -20°C. Under these conditions, the compound is reported to be stable for up to 3 years.[1] A material safety data sheet also suggests storage in a refrigerator.[2]
Q2: How should I prepare and store stock solutions of tovorafenib?
Tovorafenib is soluble in organic solvents such as DMSO.[3] For experimental use, stock solutions are typically prepared in DMSO. It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]
Once prepared, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q3: Is tovorafenib sensitive to light?
Tovorafenib can induce photosensitivity in patients, suggesting that they should limit their exposure to direct ultraviolet light.[3][4] This implies that the compound itself may be sensitive to light. Therefore, it is best practice to protect both the solid compound and its solutions from light during storage and handling by using amber vials or by wrapping containers in foil.
Q4: What is the stability of tovorafenib in aqueous solutions or cell culture media?
The reconstituted oral suspension of tovorafenib is not stable and must be used within 15 minutes of preparation.[3][4] While this formulation contains excipients not present in a typical research lab setting, it indicates a limited stability of tovorafenib in aqueous environments. For cell culture experiments, it has been noted that tovorafenib has a tendency to adhere to plastic and fetal bovine serum (FBS) over time, which can lead to a decrease in the effective concentration. To counteract this, daily re-application of the compound may be necessary to maintain the desired concentration in your in vitro assays.[4]
Q5: Are there any known degradation pathways for tovorafenib?
Forced degradation studies have been performed on tovorafenib under acidic, basic, oxidative, thermal, and photolytic stress conditions.[5] This indicates that the molecule can be degraded under harsh conditions. However, the specific chemical structures of the resulting degradation products are not publicly available. If you suspect degradation in your sample, analytical techniques such as HPLC and LC-MS can be used to assess its purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of tovorafenib in aqueous buffer or cell culture medium. | - Low aqueous solubility. - Exceeding the solubility limit. - Interaction with components in the medium. | - Ensure the final concentration of DMSO or other organic solvent is compatible with your experimental system and helps maintain solubility. - Prepare a more diluted stock solution before adding to the aqueous phase. - Consider using a formulation with solubilizing agents for in vivo studies.[1] - If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[1] |
| Loss of compound activity in a long-term cell culture experiment. | - Degradation of tovorafenib in the aqueous environment of the cell culture medium. - Adsorption of the compound to the plasticware or serum proteins.[4] | - Replenish the cell culture medium with freshly diluted tovorafenib at regular intervals (e.g., every 24 hours) to maintain the target concentration.[4] - Use low-adhesion plasticware if significant adsorption is suspected. |
| Inconsistent results between experiments. | - Instability of stock solutions due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). - Degradation of the compound due to light exposure. - Inaccurate initial concentration of the stock solution. | - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1] - Always protect stock solutions and experimental setups from light. - Regularly check the concentration of your stock solution using a spectrophotometer or another appropriate analytical method. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | - Presence of degradation products. - Contamination of the sample. | - If degradation is suspected, prepare fresh solutions from the solid compound. - Compare the chromatogram to a freshly prepared standard. - If degradation products are suspected, consider that they may arise from hydrolysis, oxidation, or photolysis. |
Data Summary Tables
Table 1: Recommended Storage Conditions for Tovorafenib
| Form | Storage Temperature | Duration | Additional Notes |
| Pure Compound (Powder/API) | -20°C | Up to 3 years[1] | Store protected from light. A refrigerator is also suggested.[2] |
| DMSO Stock Solution | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.[3] |
| DMSO Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.[3] |
| Reconstituted Oral Suspension | Room Temperature | Use within 15 minutes[3][4] | Not intended for long-term storage. |
Table 2: Solubility and Formulation Information for Research Use
| Solvent | Concentration | Use Case | Reference |
| DMSO | 100 mg/mL (197.51 mM) | In vitro stock solution | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.67 mg/mL (1.32 mM) | In vivo formulation | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.67 mg/mL (1.32 mM) | In vivo formulation | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.67 mg/mL (1.32 mM) | In vivo formulation | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tovorafenib Stock Solution in DMSO
-
Materials:
-
Tovorafenib powder (API)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Allow the tovorafenib powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh out the desired amount of tovorafenib powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 506.29 g/mol ), weigh out 5.06 mg of tovorafenib.
-
Transfer the weighed powder to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the tovorafenib is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: General Procedure for Diluting Tovorafenib for In Vitro Cell-Based Assays
-
Materials:
-
10 mM tovorafenib stock solution in DMSO
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM tovorafenib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is important to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically ≤ 0.5%).
-
Add the diluted tovorafenib solutions to your cell cultures.
-
Due to the potential for tovorafenib to adhere to plastics and serum proteins, consider replacing the medium with fresh tovorafenib-containing medium daily for long-term experiments.[4]
-
Visualizations
Caption: Tovorafenib inhibits the RAF kinases in the MAPK/ERK signaling pathway.
Caption: Recommended workflow for handling and preparing tovorafenib in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tovorafenib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the type II RAF inhibitor, tovorafenib, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which harbors a BRAF fusion, is showing reduced sensitivity to tovorafenib. What are the potential mechanisms of resistance?
A1: Resistance to tovorafenib in BRAF fusion-positive cancer cell lines can arise from several mechanisms, primarily centered around the reactivation of the MAPK pathway or activation of bypass signaling cascades. Key mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through various alterations, such as the acquisition of secondary mutations in RAS or other MAPK pathway components.
-
Activation of Parallel Signaling Pathways: The PI3K/AKT/mTOR and EGFR signaling pathways are common culprits in mediating resistance.[1][2][3] Upregulation of receptor tyrosine kinases (RTKs) can drive signaling through these alternative pathways, compensating for RAF inhibition.[4][5]
-
Loss of Tumor Suppressors: Loss of function of tumor suppressors like Neurofibromin 1 (NF1), which negatively regulates RAS, can lead to MAPK pathway reactivation and reduced sensitivity to tovorafenib.[6][7][8]
Q2: I am observing paradoxical activation of the MAPK pathway (increased pERK levels) at low concentrations of tovorafenib in my NF1-loss-of-function (LOF) cell line. Is this expected?
A2: Yes, a modest induction of pERK at low concentrations of tovorafenib has been observed in NF1-LOF tumor cell lines.[6][7][9][10][11] This is followed by inhibition of pERK at higher concentrations. This phenomenon suggests a complex interplay of RAF isoform dimerization and feedback mechanisms in the context of RAS activation due to NF1 loss. For NF1-LOF models, a monotherapy approach with tovorafenib may be insufficient, and combination strategies are recommended.[6][10][12]
Q3: What are the most promising combination strategies to overcome tovorafenib resistance?
A3: The most extensively studied and promising strategy is the vertical inhibition of the MAPK pathway by combining tovorafenib with a MEK inhibitor, such as pimasertib.[6][7][9][10][11][13] This dual blockade can lead to a more profound and durable suppression of MAPK signaling. Other rational combination strategies include:
-
Targeting the PI3K/AKT/mTOR pathway: Co-inhibition with PI3K, AKT, or mTOR inhibitors can be effective, especially when this pathway is identified as a primary resistance mechanism.[3][14][15][16][17]
-
Inhibiting EGFR signaling: In cases where resistance is driven by EGFR activation, the addition of an EGFR inhibitor can restore sensitivity to BRAF inhibition.[1][2][18]
Troubleshooting Guides
Problem 1: Decreased Tovorafenib Efficacy in a BRAF-mutant Cell Line
Symptoms:
-
Increased IC50 value of tovorafenib compared to parental cells.
-
Reduced apoptosis or cell cycle arrest upon tovorafenib treatment.
-
Rebound in phosphorylated ERK (pERK) levels after initial suppression.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| MAPK Pathway Reactivation | 1. Assess pERK and pMEK levels: Perform a time-course and dose-response Western blot to check for reactivation of pERK and pMEK.[19][20][21] 2. Sequence key MAPK pathway genes: Check for acquired mutations in NRAS, KRAS, or MEK1/2. 3. Evaluate for BRAF splice variants or amplification: Analyze RNA and DNA for alternative splicing or increased copy number of the BRAF gene.[5][22] |
| Activation of Bypass Pathways | 1. Profile key signaling nodes: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT (pAKT, pS6) and EGFR (pEGFR) pathways.[1][2] 2. Test combination therapies: Empirically test the synergy of tovorafenib with inhibitors of PI3K, AKT, mTOR, or EGFR. |
| Loss of NF1 Function | 1. Assess NF1 protein levels: Use Western blotting to check for loss of NF1 expression. 2. Sequence the NF1 gene: Look for inactivating mutations or deletions. 3. Consider MEK inhibitor combination: In NF1-deficient models, combining tovorafenib with a MEK inhibitor is often necessary for efficacy.[6][7][8] |
Problem 2: Inconsistent Results in Combination Studies (e.g., Tovorafenib + MEK inhibitor)
Symptoms:
-
Lack of synergistic effect (Combination Index > 1).
-
High variability in cell viability or signaling readout between experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal Dosing and Scheduling | 1. Perform dose-matrix experiments: Test a wide range of concentrations for both drugs to identify the optimal synergistic ratio. 2. Evaluate different scheduling: Test simultaneous versus sequential administration of the drugs. |
| Cell Line Heterogeneity | 1. Perform single-cell cloning: Isolate and characterize subclones to determine if a resistant subpopulation is confounding the results. 2. Re-evaluate the mechanism of resistance: The dominant resistance mechanism may not be MAPK reactivation, warranting the exploration of other combination partners. |
| Experimental Variability | 1. Standardize protocols: Ensure consistent cell passage number, seeding density, and drug preparation. 2. Use appropriate controls: Include single-agent controls at multiple concentrations in every experiment. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of Tovorafenib and Pimasertib in NF1-LOF Cell Lines
| Cell Line | Genetic Alteration | Tovorafenib IC50 (nM) | Pimasertib IC50 (nM) | Combination Effect |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | NF1-LOF | >1000 | 5.6 | Synergy |
| Embryonal Rhabdomyosarcoma (PDX model) | NF1-LOF | >1000 | 12.5 | Synergy |
Data adapted from preclinical studies.[6][7][9][10][11] Actual IC50 values can vary based on experimental conditions.
Key Experimental Protocols
Cell Viability Assay (MTS/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of tovorafenib, the combination drug, or both. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation and Reading: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a plate reader.[23][24]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curves to determine IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy.
Western Blotting for Phosphorylated ERK (pERK)
-
Cell Lysis: Treat cells with tovorafenib and/or other inhibitors for the desired time and dose. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.[19][20][21][25][26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize pERK levels to total ERK.
Co-Immunoprecipitation (Co-IP) for RAF Dimers
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 0.1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the RAF isoforms (e.g., BRAF or CRAF) or a tag (if using overexpressed proteins) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in Laemmli buffer and analyze the eluates by Western blotting for the presence of the other RAF isoform to confirm dimerization.[27][28][29][30][31]
Signaling Pathways and Experimental Workflows
Caption: MAPK pathway reactivation as a mechanism of tovorafenib resistance.
References
- 1. Déjà vu: EGF receptors drive resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Changes of EGFR play an important role in BRAF inhibitor Resistant Cutaneous Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbtn.org [cbtn.org]
- 4. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 5. Mechanisms of melanoma resistance to treatment with BRAF and MEK inhibitors | Bartnik | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 6. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A genome-scale RNA interference screen implicates NF1 loss in resistance to RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abstract 1972: Preclinical activity of the type II RAF inhibitor tovorafenib in tumor models harboring either a BRAF fusion or a NF1-LOF mutation | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study With Tovorafenib & Pimasertib in RAF-Altered Solid Tumors [drug-dev.com]
- 14. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. BRAF inhibitor resistance of melanoma cells triggers increased susceptibility to natural killer cell-mediated lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. ERK-MAPK Pathway Antibody Kit PK30019 | Proteintech [ptglab.com]
- 27. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 28. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibitors of BRAF dimers using an allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of DAY101 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with DAY101 (tovorafenib).
Frequently Asked Questions (FAQs)
Q1: What is DAY101 (tovorafenib) and what is its primary mechanism of action?
A1: DAY101 (tovorafenib) is an oral, brain-penetrant, and highly selective Type II pan-RAF kinase inhibitor.[1][2] Its primary function is to target and inhibit key enzymes in the MAPK (mitogen-activated protein kinase) signaling pathway, specifically the RAF kinases (BRAF and CRAF).[3][4][5][6] As a Type II inhibitor, it binds to the "DFG-out" conformation of the kinase, which is an inactive state. This mechanism allows it to inhibit both RAF monomers (like BRAF V600E) and the dimer configurations that are important in tumors with RAF fusions or RAS mutations, without causing the paradoxical activation of the MAPK pathway often seen with Type I inhibitors.[5][7]
Q2: What are the known on-target effects of DAY101?
A2: The primary on-target effect of DAY101 is the inhibition of BRAF (wild-type and V600E mutant) and CRAF kinases. This leads to the suppression of downstream signaling through MEK and ERK, thereby inhibiting the proliferation of cancer cells that rely on a dysregulated MAPK pathway.[5][6] It has demonstrated potent activity against oncogenic BRAF fusions, such as KIAA1549:BRAF, which are common in pediatric low-grade gliomas (pLGG).[3]
Q3: What is known about the selectivity and potential off-targets of DAY101?
A3: DAY101 is described as a "highly selective" pan-RAF inhibitor.[1][2] Preclinical biochemical assays have shown high potency against BRAF and CRAF. Notably, studies indicate that tovorafenib is "ARAF-sparing," meaning it is significantly less potent against the ARAF isoform compared to BRAF and CRAF.[3][5][8] This isoform selectivity is a key characteristic of its profile. While comprehensive kinome-wide screening data against a large panel of unrelated kinases is not publicly available in the reviewed literature, its designation as "highly selective" suggests minimal engagement with other kinase families at therapeutic concentrations. Researchers observing unexpected cellular effects should still consider the possibility of off-target interactions and can use the protocols provided in this guide to investigate them.
Q4: What are the most common adverse effects observed in clinical studies, and could they indicate potential off-target effects?
A4: In clinical trials, the most common treatment-related adverse events are generally mild (Grade 1 or 2) and include changes in hair color, fatigue, maculopapular rash, and headache.[9] Laboratory abnormalities such as increased creatine phosphokinase (CPK) and anemia have also been reported. While these effects are monitored for patient safety, they can also provide clues to researchers about potential systemic or off-target effects that might be recapitulated in preclinical models.
Quantitative Data on Kinase Selectivity
The following table summarizes the known biochemical potency of tovorafenib against its primary target kinase isoforms. This data is essential for designing experiments with appropriate concentrations to maximize on-target activity while minimizing the potential for off-target effects.
Table 1: Biochemical Potency of Tovorafenib (DAY101) Against RAF Isoforms
| Kinase Target | IC50 (nM) | Notes |
| BRAFV600E | 7.1 | Potent inhibition of the most common BRAF mutant.[6] |
| BRAFwt | 10.1 | Strong inhibition of wild-type BRAF.[5][6] |
| CRAFwt | 0.7 | Highest potency observed against wild-type CRAF.[5][6] |
| ARAF | 55 | Significantly lower potency, indicating ARAF-sparing activity.[5] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from biochemical kinase assays.[5][6]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MAPK signaling pathway targeted by DAY101 and a general workflow for troubleshooting potential off-target effects.
Troubleshooting Guide
Issue 1: I'm observing a cellular effect at a concentration that is much higher than the reported IC50 values for RAF kinases.
-
Possible Cause: This could be an off-target effect. At concentrations significantly above its IC50 for on-target kinases, the probability of DAY101 binding to other kinases with lower affinity increases.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Use Western blotting (see Protocol 3) to confirm that you have achieved maximal inhibition of phosphorylated ERK (p-ERK) at the lower, on-target concentrations.
-
Perform a Dose-Response Curve: Titrate DAY101 from a low concentration (e.g., 1 nM) to a high concentration (e.g., 10 µM). Compare the EC50 for your unexpected phenotype with the IC50 for p-ERK inhibition. A significant separation between these values suggests an off-target effect.
-
Use a Structurally Unrelated RAF Inhibitor: If another RAF inhibitor with a different chemical scaffold fails to produce the same phenotype at concentrations that inhibit p-ERK, it further supports an off-target effect specific to DAY101's structure.
-
Issue 2: My cells are showing an unexpected phenotype, but p-ERK levels are inhibited as expected.
-
Possible Cause 1 (On-Target): The phenotype may be a legitimate, but previously uncharacterized, consequence of inhibiting the RAF-MEK-ERK pathway in your specific cellular model.
-
Possible Cause 2 (Off-Target): DAY101 could be inhibiting another kinase or protein that is also involved in regulating this phenotype. The concentration required to inhibit this off-target may overlap with the concentration required for on-target RAF inhibition.
-
Troubleshooting Steps:
-
Validate with MEK inhibitor: Treat your cells with a selective MEK inhibitor (e.g., pimasertib, trametinib). If you observe the same phenotype, it is highly likely to be an on-target effect mediated through the MAPK pathway.
-
Perform a Rescue Experiment: If possible, introduce a constitutively active form of MEK or ERK downstream of RAF. If this rescues the phenotype, it confirms the effect is on-target.
-
Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA, see Protocol 2) to confirm that DAY101 is engaging with BRAF/CRAF in your cells at the concentrations used. This can help rule out issues with compound inactivity or poor cell permeability.
-
Consider Kinome Profiling: If the effect is critical and suspected to be off-target, subjecting cell lysates treated with DAY101 to a commercial kinome profiling service can identify other inhibited kinases.
-
Issue 3: I see an increase in p-ERK at low concentrations of DAY101.
-
Possible Cause: While DAY101, as a Type II inhibitor, is not known to cause the paradoxical activation seen with Type I inhibitors, some studies have noted a transient or context-dependent increase in p-ERK at low concentrations in certain NF1-loss-of-function models.[10] This can be due to complex feedback loops within the signaling network.
-
Troubleshooting Steps:
-
Verify the Finding: Ensure the result is reproducible. Check for any issues with the Western blot procedure.
-
Expand Dose Range and Time Course: Analyze a broader range of concentrations and multiple time points (e.g., 1, 6, 24 hours) to see if the effect is transient. Inhibition of p-ERK is expected at higher concentrations.[10]
-
Characterize Your Model: The genetic background of your cell line (e.g., RAS mutation status, presence of NF1 loss) is critical. This phenomenon may be specific to certain genetic contexts.
-
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a framework to determine the IC50 of DAY101 against a kinase of interest.
-
Reagents and Materials:
-
Purified, active kinase enzyme (e.g., recombinant BRAF, CRAF).
-
Kinase-specific substrate (e.g., inactive MEK1).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP solution (concentration should be at or near the Kₘ for the specific kinase).
-
DAY101 stock solution (e.g., 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of DAY101 in DMSO, then dilute further into the kinase assay buffer. A typical final concentration range would be 0.1 nM to 10,000 nM. Include a DMSO-only control.
-
Add 2.5 µL of the diluted DAY101 or DMSO control to the wells of the 384-well plate.
-
Prepare a master mix of the kinase enzyme and its substrate in kinase assay buffer. Add 5 µL to each well.
-
Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence on a plate reader.
-
Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if DAY101 binds to and stabilizes its target (e.g., BRAF, CRAF) in intact cells.
-
Reagents and Materials:
-
Cultured cells of interest.
-
Complete cell culture medium.
-
DAY101 stock solution (10 mM in DMSO).
-
PBS supplemented with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., Triton X-100 based).
-
PCR tubes or plate.
-
Thermocycler.
-
Equipment for Western blotting (see Protocol 3).
-
Primary antibodies against the target protein (e.g., anti-BRAF, anti-CRAF) and a loading control (e.g., anti-Actin).
-
-
Procedure:
-
Compound Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the desired concentration of DAY101 (e.g., 1 µM) and another set with a vehicle control (DMSO) for 1-2 hours in the incubator.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell concentration.
-
Heat Challenge: Aliquot the cell suspension from each treatment group into separate PCR tubes for each temperature point. Place the tubes in a thermocycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.
-
Cell Lysis: Cool samples at room temperature for 3 minutes. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).
-
Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting (Protocol 3) using an antibody against the target protein.
-
Data Analysis: A shift in the melting curve to a higher temperature in the DAY101-treated samples compared to the vehicle control indicates target engagement and stabilization.
-
Protocol 3: Western Blot for MAPK Pathway Inhibition
This protocol is used to measure the phosphorylation status of ERK, a key downstream marker of RAF activity.
-
Reagents and Materials:
-
Cultured cells treated with various concentrations of DAY101 for a set time.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-phospho-ERK1/2 antibody diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with the anti-total-ERK1/2 antibody, following the same steps from blocking onwards.
-
Densitometry: Quantify the band intensities. The level of on-target pathway inhibition is determined by the ratio of p-ERK to total ERK signal.
-
References
- 1. dayonebio.com [dayonebio.com]
- 2. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study with Tovorafenib (DAY101) and Pimasertib in RAF-altered Solid Tumors - BioSpace [biospace.com]
- 3. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 7. Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. teamjackfoundation.org [teamjackfoundation.org]
- 10. tovorafenib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Technical Support Center: Optimizing Tovorafenib Treatment for In Vivo Studies
Welcome to the technical support center for Tovorafenib in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tovorafenib?
Tovorafenib is a selective, central nervous system (CNS)-penetrant, Type II RAF inhibitor.[1][2] It targets the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and survival.[3] Tovorafenib inhibits both BRAF monomers and dimers, including wild-type BRAF, BRAF V600E mutations, and BRAF fusions.[1][4] Unlike Type I BRAF inhibitors, Tovorafenib does not cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and activated RAS.[1][4]
Q2: Which preclinical models are most suitable for Tovorafenib efficacy studies?
Patient-derived xenograft (PDX) models harboring BRAF fusions, such as the AGK::BRAF fusion melanoma model, have shown significant tumor regression in response to Tovorafenib treatment.[2][5] Models with BRAF V600 mutations are also responsive.[4] However, preclinical models with Neurofibromin 1 loss-of-function (NF1-LOF) mutations have demonstrated little to no response to Tovorafenib monotherapy, suggesting that combination therapies may be necessary for this genetic context.[1][2][5]
Q3: What is a recommended starting dose and schedule for in vivo mouse studies?
Preclinical studies have demonstrated efficacy with daily oral administration of Tovorafenib at doses of 17.5 mg/kg and 25 mg/kg in mice bearing BRAF-fusion xenografts.[2][6] These doses have been shown to be well-tolerated with no significant body weight loss observed.[1] In clinical settings, a once-weekly dosing schedule of 380 mg/m² is recommended.[7]
Q4: How should Tovorafenib be prepared for oral administration in animal studies?
For in vivo experiments, amorphous Tovorafenib spray-dried dispersion can be suspended in purified water to achieve the desired concentration.[1] It is recommended to prepare the formulation fresh daily before dosing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Tumor Growth or Response | - Tumor model heterogeneity: PDX models can have inherent variability. - Inconsistent drug administration: Improper oral gavage technique can lead to variable dosing. - Animal health: Underlying health issues in individual animals can affect tumor growth and drug metabolism. | - Increase sample size: Use a sufficient number of animals per group to account for variability. - Standardize procedures: Ensure all personnel are proficient in oral gavage and other experimental techniques. - Monitor animal health closely: Regularly check for signs of illness and exclude unhealthy animals from the study. |
| Unexpected Animal Toxicity (e.g., significant body weight loss, lethargy) | - Dose too high for the specific animal strain or model. - Formulation issues: Poorly suspended drug may lead to inconsistent absorption and potential toxicity. - Off-target effects. | - Dose reduction: Lower the dose and/or switch to a less frequent dosing schedule. - Optimize formulation: Ensure the drug is homogenously suspended before each administration. Consider alternative, less stressful oral dosing methods if gavage is causing distress.[8][9] - Monitor for specific toxicities: Be aware of potential side effects such as skin rash and liver enzyme elevations and monitor accordingly.[10] |
| Lack of Efficacy in a BRAF-mutant/fusion Model | - Drug resistance: The tumor model may have intrinsic or acquired resistance mechanisms. - Incorrect genetic characterization of the model. - Suboptimal dosing or schedule. | - Verify model genetics: Confirm the presence of the target BRAF alteration. - Dose escalation study: Test higher, tolerable doses. - Combination therapy: Consider combining Tovorafenib with a MEK inhibitor, which has shown synergistic effects in some models.[5] |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of Tovorafenib in a BRAF-Fusion PDX Model
| Tumor Model | Dosing Schedule | Treatment Duration | Outcome | Reference |
| AGK::BRAF Fusion Melanoma PDX | 17.5 mg/kg, daily oral gavage | 14 days | Tumor regression | [2][6] |
| AGK::BRAF Fusion Melanoma PDX | 25 mg/kg, daily oral gavage | 14 days | Tumor regression | [2][6] |
Table 2: Preclinical In Vivo Efficacy of Tovorafenib in NF1-LOF Models
| Tumor Model | Dosing Schedule | Treatment Duration | Outcome | Reference |
| NF1-LOF ERMS PDX | 25 mg/kg, daily oral gavage | 21 days | Little to no anti-tumor activity | [1] |
| NF1-LOF MeWo Xenograft | 25 mg/kg, daily oral gavage | 28 days | Little to no anti-tumor activity | [1] |
Experimental Protocols
Protocol 1: Establishment of a BRAF-Fusion Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for establishing a PDX model from a patient tumor sample harboring a BRAF fusion.
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from a patient with a confirmed BRAF fusion under appropriate ethical guidelines.
-
Tumor Fragmentation: In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID).
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket and insert a single tumor fragment.
-
Close the incision with surgical staples or sutures.
-
-
Tumor Growth Monitoring:
-
Palpate the implantation site twice weekly to monitor for tumor growth.
-
Once a tumor is palpable, measure its dimensions using calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically excise the tumor and repeat steps 2 and 3 to passage the tumor into new host mice for cohort expansion.
-
Protocol 2: Tovorafenib In Vivo Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor activity of Tovorafenib in an established PDX model.
-
Cohort Formation:
-
Once tumors in the expanded cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation:
-
Prepare the Tovorafenib suspension fresh daily by suspending the amorphous spray-dried dispersion in purified water to the desired concentration (e.g., 1.75 mg/mL for a 17.5 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
-
Dosing:
-
Administer Tovorafenib or vehicle control orally via gavage once daily.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals daily for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 14-21 days of treatment), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analyses (e.g., measuring drug concentration and pERK levels).
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Tovorafenib on RAF kinases.
Caption: Experimental workflow for a Tovorafenib in vivo efficacy study.
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 5. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tovorafenib assays
Welcome to the Technical Support Center for Tovorafenib assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions regarding the use of Tovorafenib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tovorafenib?
Tovorafenib is a selective, oral, brain-penetrant, type II pan-RAF kinase inhibitor.[1][2] It targets a key enzyme in the MAPK signaling pathway.[2] Tovorafenib inhibits both monomeric and dimeric forms of RAF kinases, including BRAF V600E, wild-type BRAF, and wild-type CRAF.[1][3][4][5] By inhibiting RAF kinases, Tovorafenib disrupts the downstream signaling cascade, including MEK and ERK, thereby halting the proliferation of cancer cells that depend on this pathway for growth.[1][6]
Q2: In which cancer types are Tovorafenib assays most relevant?
Tovorafenib is primarily investigated for the treatment of pediatric low-grade gliomas (pLGG) with BRAF fusions or rearrangements, or BRAF V600 mutations.[3][5] It has also shown activity in preclinical models of melanoma, colon, lung, and pancreatic cancer with BRAF and some RAS mutations.[1] Assays are therefore highly relevant for studying these cancer types, particularly those with known alterations in the MAPK pathway.
Q3: What are the common in vitro assays used to assess Tovorafenib activity?
Common in vitro assays for Tovorafenib include:
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Cell Viability Assays: To measure the anti-proliferative effects of the drug. The CellTiter-Glo (CTG) assay is a frequently used method.
-
Phospho-protein ELISAs: To quantify the inhibition of downstream signaling targets. Meso Scale Discovery (MSD) ELISAs for phosphorylated ERK (pERK) are commonly employed to assess pathway inhibition.
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Western Blotting: To visualize the reduction in phosphorylation of key MAPK pathway proteins like MEK and ERK.
Q4: What is the recommended solvent and storage condition for Tovorafenib?
Tovorafenib is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. It is highly soluble in fresh DMSO, with concentrations of 100 mg/mL (197.51 mM) being achievable.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide for Inconsistent Assay Results
Issue 1: Higher than Expected IC50/EC50 Values or Loss of Activity Over Time
Possible Cause 1: Compound Instability or Adherence to Labware
Preclinical studies have noted that Tovorafenib has a tendency to adhere to plastic surfaces and proteins in fetal bovine serum (FBS) over time in solution. This can lead to a decrease in the effective concentration of the compound during the experiment, resulting in apparently lower potency.
Suggested Solution:
-
For long-term (e.g., 72-hour) cell viability assays, consider repeated application of Tovorafenib to the cell culture medium daily to maintain the desired concentration.
-
When preparing dilutions, minimize the use of plastic and prefer low-binding microplates.
-
Always prepare fresh dilutions of Tovorafenib from a frozen stock for each experiment.
Possible Cause 2: Reduced Solubility
The use of DMSO that has absorbed moisture can lead to incomplete dissolution of Tovorafenib, resulting in a lower actual concentration than intended.
Suggested Solution:
-
Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1]
-
Visually inspect the stock solution for any precipitation before making dilutions. If precipitation is observed, gentle warming and vortexing may help, but it is preferable to prepare a fresh stock.
Issue 2: Inconsistent pERK Inhibition or Paradoxical Pathway Activation
Possible Cause 1: Biphasic Dose-Response
In some cellular contexts, particularly in cell lines with NF1 loss-of-function (NF1-LOF) mutations, Tovorafenib can cause an increase in pERK levels at low concentrations, with inhibition only observed at higher concentrations. This is a known phenomenon for some RAF inhibitors and is referred to as paradoxical activation.
Suggested Solution:
-
When performing dose-response studies for pERK inhibition, ensure a wide range of concentrations is tested, including very low doses, to fully characterize the response curve.
-
Be aware of the genetic background of your cell lines. Paradoxical activation is more likely in cells with wild-type BRAF and activated RAS signaling (e.g., due to NF1 loss or RAS mutations).
Possible Cause 2: Assay Timing
The kinetics of pERK inhibition can vary. Measuring pERK levels at a single, arbitrary time point after treatment might miss the peak inhibition or capture a rebound effect.
Suggested Solution:
-
Perform a time-course experiment to determine the optimal time point for measuring pERK inhibition in your specific cell model. Preclinical studies have measured pERK levels at 1, 4, 6, 8, and 24 hours post-treatment.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause: Cell Permeability or Efflux
A compound might be potent in a biochemical (enzymatic) assay but show reduced activity in a cell-based assay. This can be due to poor cell membrane permeability or active removal from the cell by efflux pumps.
Suggested Solution:
-
While Tovorafenib is known to be orally bioavailable and brain-penetrant, individual cell lines can have varying expression levels of drug transporters. If you suspect efflux, you can co-treat with known efflux pump inhibitors as a control experiment.
-
Ensure that the final DMSO concentration in your cell-based assays is kept low (typically ≤ 0.1%) and is consistent across all wells, as higher concentrations can affect cell membrane integrity and assay performance.
Data Presentation
Table 1: In Vitro Potency of Tovorafenib in Selected Cell Lines
| Cell Line | Genetic Background | Assay Type | Endpoint | IC50/EC50 (nM) |
| A375 | BRAF V600E | CTG Viability | Proliferation | Potent (specific value proprietary) |
| sNF96.2 | NF1-LOF | CTG Viability | Proliferation | 990 |
| MeWo | NF1-LOF | CTG Viability | Proliferation | Little Activity |
| NCI-H1838 | NF1-LOF | CTG Viability | Proliferation | Little Activity |
| Various | BRAF V600E | Kinase Assay | pERK Inhibition | 7.1 |
| Various | Wild-type BRAF | Kinase Assay | pERK Inhibition | 10.1 |
| Various | Wild-type CRAF | Kinase Assay | pERK Inhibition | 0.7 |
Data compiled from publicly available preclinical studies. Specific values can vary between experiments.
Experimental Protocols
Protocol 1: Cell Viability (CTG) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Tovorafenib in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of Tovorafenib. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours. For Tovorafenib, consider replenishing the drug-containing medium every 24 hours.
-
Assay: After incubation, add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: pERK/Total ERK MSD ELISA
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Cell Seeding and Starvation: Seed cells in a 96-well plate. Once confluent, serum-starve the cells for 4-24 hours.
-
Treatment: Treat the cells with a range of Tovorafenib concentrations for a predetermined time (e.g., 1 hour).
-
Lysis: Wash the cells with cold PBS and lyse them with the lysis buffer provided in the MSD kit.
-
ELISA: Perform the Phospho/Total ERK1/2 Assay according to the manufacturer's protocol (e.g., MSD K15107D).
-
Measurement: Read the plate on an MSD instrument.
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Analysis: Calculate the ratio of pERK to total ERK and normalize to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Tovorafenib inhibits the MAPK signaling pathway by targeting RAF kinases.
Caption: A logical workflow for troubleshooting inconsistent Tovorafenib assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Tovorafenib Technical Support Center: Managing Paradoxical MAPK Activation
Welcome to the technical support center for tovorafenib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the phenomenon of paradoxical Mitogen-Activated Protein Kinase (MAPK) pathway activation that may be observed during in vitro experiments with tovorafenib, particularly in specific genetic contexts.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK pathway activation and why is it a concern?
A1: Paradoxical MAPK pathway activation is a phenomenon where a RAF inhibitor, intended to suppress the pathway, instead causes its activation. This is a known class effect for type I RAF inhibitors, which can promote the dimerization and transactivation of other RAF isoforms in cells with upstream activation of the pathway (e.g., RAS mutations), leading to increased ERK phosphorylation (pERK) instead of inhibition.[1][2] While tovorafenib is a type II RAF inhibitor designed to avoid this, under certain experimental conditions, such as in Neurofibromin 1 (NF1) loss-of-function (LOF) models, a transient increase in pERK has been observed at lower concentrations.[3][4][5][6][7] This is a concern as it could potentially lead to unexpected experimental results or contribute to resistance mechanisms.
Q2: I'm observing an increase in pERK in my cell line after treatment with low concentrations of tovorafenib. Is this expected?
A2: While tovorafenib is designed to inhibit both RAF monomers and dimers and generally does not induce the profound paradoxical activation seen with type I inhibitors, preclinical studies in cell lines with NF1-LOF mutations have shown a biphasic or "bell-shaped" response.[3][4] An increase in pERK may be observed at lower concentrations, which is then overcome by inhibition of pERK at higher concentrations.[3][4][5][6][7] This effect is thought to be a class effect for type II RAF inhibitors in the context of RAS activation due to NF1-LOF.[3]
Q3: In which experimental models is paradoxical activation with tovorafenib more likely to be observed?
A3: The paradoxical increase in pERK at low tovorafenib concentrations has been specifically documented in preclinical models with Neurofibromin 1 (NF1) loss-of-function (NF1-LOF) mutations.[3][4][5][6][7] NF1 is a negative regulator of RAS, so its loss leads to RAS activation. This creates a cellular context similar to that of RAS mutations, where paradoxical activation by RAF inhibitors can occur. In contrast, in models with BRAF fusions, tovorafenib has been shown to inhibit pERK without paradoxical activation.[3][4]
Q4: How can I experimentally confirm that the pERK increase I'm seeing is due to paradoxical activation?
A4: To confirm paradoxical activation, you can perform a dose-response experiment and measure pERK levels. A "bell-shaped" curve, where pERK increases at low concentrations and then decreases at higher concentrations of tovorafenib, is indicative of this phenomenon.[3][4] You can use Western blotting or flow cytometry to quantify pERK levels relative to total ERK. Comparing the effect of tovorafenib to a known type I RAF inhibitor (e.g., vemurafenib) in the same system can also be informative, as type I inhibitors typically show a more sustained paradoxical activation with increasing dosage in RAS-activated contexts.[3][4]
Q5: What are the recommended strategies to manage or mitigate tovorafenib-induced paradoxical MAPK activation in my experiments?
A5: There are two primary strategies to manage this effect:
-
Dose Adjustment: Since the paradoxical activation is observed at lower concentrations, ensuring you are using a sufficiently high concentration of tovorafenib to achieve pathway inhibition is crucial. The effective concentration will be cell-line dependent and should be determined empirically through a dose-response curve.
-
Combination Therapy: For a more robust and sustained pathway inhibition, particularly in NF1-LOF models, a combination of tovorafenib with a MEK inhibitor (e.g., pimasertib) can be effective.[5][6][7] This "vertical inhibition" at two nodes of the same pathway can prevent the rebound activation of ERK.
Troubleshooting Guides
Issue 1: Unexpected increase in pERK levels at low tovorafenib concentrations.
-
Possible Cause: You may be observing paradoxical MAPK activation, especially if your model has upstream RAS activation (e.g., NF1-LOF).
-
Troubleshooting Steps:
-
Confirm with Dose-Response Analysis: Perform a dose-response experiment with a broader range of tovorafenib concentrations.
-
Quantify pERK/Total ERK: Use Western blot or flow cytometry to accurately quantify the ratio of phosphorylated ERK to total ERK.
-
Consider Combination with a MEK Inhibitor: If paradoxical activation is confirmed and problematic for your experimental goals, consider co-treatment with a MEK inhibitor.
-
Issue 2: Inconsistent pERK inhibition with tovorafenib.
-
Possible Cause: The concentration of tovorafenib may be in the "bell-shaped" part of the dose-response curve, leading to variable results.
-
Troubleshooting Steps:
-
Re-evaluate Optimal Concentration: Perform a detailed dose-response curve to identify the concentration that gives maximal and consistent pERK inhibition.
-
Time-Course Experiment: Assess pERK levels at different time points after treatment to ensure you are measuring at an optimal time.
-
Vertical Inhibition: For more stable and potent pathway suppression, consider combining tovorafenib with a MEK inhibitor.[5][6][7]
-
Data Presentation
Table 1: Dose-Response of Tovorafenib on pERK/Total ERK Levels in NF1-LOF Cell Lines (1-hour treatment)
| Cell Line (Genetic Background) | Tovorafenib Concentration (µM) | Normalized pERK/Total ERK (% of Control) |
| sNF96.2 (NF1-LOF) | 0.001 | ~120% |
| 0.01 | ~150% | |
| 0.1 | ~110% | |
| 1 | ~40% | |
| 10 | ~20% | |
| MeWo (NF1-LOF) | 0.001 | ~110% |
| 0.01 | ~130% | |
| 0.1 | ~90% | |
| 1 | ~30% | |
| 10 | ~10% | |
| NCI-H1838 (NF1-LOF) | 0.001 | ~100% |
| 0.01 | ~125% | |
| 0.1 | ~80% | |
| 1 | ~25% | |
| 10 | ~15% |
Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.[3]
Table 2: Effect of Tovorafenib and Pimasertib Combination on Cell Viability in an NF1-LOF MPNST Cell Line
| Treatment | Concentration (µM) | % Cell Viability (Normalized to Control) | Synergy Score |
| Tovorafenib | 0.1 | ~95% | N/A |
| Pimasertib | 0.1 | ~85% | N/A |
| Tovorafenib + Pimasertib | 0.1 + 0.1 | ~60% | Synergistic |
Data are conceptual and for illustrative purposes to demonstrate the principle of synergy.[5][6][7]
Experimental Protocols
Protocol 1: Western Blot for pERK and Total ERK Detection
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of tovorafenib for the specified time (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for phospho-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Detect signal using an ECL substrate and image with a chemiluminescence detection system.
-
Quantify band intensities and normalize pERK to total ERK.
-
Protocol 2: Intracellular Flow Cytometry for pERK
-
Cell Treatment and Fixation:
-
Treat suspension cells or trypsinized adherent cells with tovorafenib as required.
-
Transfer ~1x10^6 cells per tube.
-
Fix cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells with PBS.
-
Permeabilize by resuspending in ice-cold 90% methanol and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with staining buffer (e.g., PBS with 0.5% BSA).
-
Resuspend cells in 100 µL of staining buffer and add fluorochrome-conjugated anti-pERK1/2 antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash cells once with staining buffer.
-
Resuspend in an appropriate volume of staining buffer for analysis on a flow cytometer.
-
Analyze the median fluorescence intensity of the pERK signal.
-
Visualizations
Caption: MAPK signaling pathway and points of therapeutic intervention.
Caption: Troubleshooting workflow for paradoxical MAPK activation.
References
- 1. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address Tovorafenib precipitation in cell culture media
Welcome to the technical support center for Tovorafenib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common issues encountered during in vitro experiments, with a specific focus on the precipitation of Tovorafenib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Tovorafenib and what is its mechanism of action?
A1: Tovorafenib (also known as DAY101 or MLN2480) is an oral, selective, brain-penetrant, type II pan-RAF kinase inhibitor.[1][2] It targets a key enzyme in the MAPK/ERK signaling pathway, which is crucial for cell division and differentiation.[3][4] Tovorafenib inhibits both RAF monomers and dimers, including BRAF V600E mutations, wild-type BRAF, and wild-type CRAF.[5][6] By blocking this pathway, it can halt the proliferation of cancer cells that depend on this signaling for their growth and survival.[3]
Q2: What are the solubility properties of Tovorafenib?
A2: Tovorafenib is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[7][8] It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous cell culture media.
Q3: Why is my Tovorafenib precipitating when I add it to my cell culture media?
A3: Precipitation of Tovorafenib in aqueous solutions like cell culture media is a common issue due to its low water solubility.[8][9] When a concentrated DMSO stock of a hydrophobic compound is added to an aqueous medium, the DMSO rapidly disperses, and the compound's concentration may exceed its solubility limit in the aqueous environment, leading to precipitation.[10]
Q4: What is the maximum recommended concentration of DMSO in cell culture?
A4: To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[11] It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Tovorafenib Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent Tovorafenib precipitation in your cell culture experiments.
Issue: Precipitate observed in cell culture media after adding Tovorafenib.
Primary Cause: The concentration of Tovorafenib exceeds its solubility limit in the aqueous cell culture medium.
Solutions:
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Optimize Stock Solution and Dilution Strategy:
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High-Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution of Tovorafenib (e.g., 10 mM) in high-quality, anhydrous DMSO.[8] Ensure the powder is completely dissolved. Gentle warming or brief sonication may aid dissolution.[7]
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Serial Dilutions in DMSO: Before adding to your aqueous media, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final desired concentration.[1] This gradual dilution helps to keep the compound in solution.
-
Final Dilution into Media: For the final step, add the diluted DMSO stock to your cell culture media. It is crucial to mix the solution immediately and thoroughly to ensure rapid and even dispersion. Avoid adding the DMSO stock directly to the cells; instead, prepare the final working concentration in the media before adding it to your cell culture plates.[11]
-
-
Consider Adherence to Labware and Protein Binding:
-
A preclinical study noted that Tovorafenib has a tendency to adhere to plastic and Fetal Bovine Serum (FBS) over time.[1] This can lead to a decrease in the effective concentration in the media and potential precipitation.
-
Recommendation: For long-term experiments (e.g., 72 hours), daily repeated application of Tovorafenib may be necessary to maintain the desired concentration.[1]
-
-
Advanced Solubilization Techniques (Use with Caution and Appropriate Controls):
-
For particularly challenging precipitation issues, consider the use of solubilizing agents. These are more commonly used for in vivo formulations but may be adapted for in vitro use. It is critical to test the effect of these agents on your specific cell line as they can have biological effects.
-
Co-solvents: Formulations including PEG300 and Tween-80 have been used for in vivo delivery of Tovorafenib and could be explored in vitro.[7]
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Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used to create clear solutions of Tovorafenib for in vivo studies and may enhance solubility in vitro.[7][12]
-
-
Data Presentation
Table 1: Solubility of Tovorafenib
| Solvent | Solubility | Reference |
| Water | Insoluble (<1 mg/mL) | [7][8][9] |
| DMSO | 100 mg/mL (197.51 mM) | [7][8] |
| Ethanol | 100 mg/mL (197.51 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of Tovorafenib Stock and Working Solutions for Cell-Based Assays
This protocol is adapted from a preclinical study investigating Tovorafenib.[1]
-
Preparation of 1000x Stock Solution:
-
Dissolve Tovorafenib powder in 100% high-quality, anhydrous DMSO to create a 1000x stock solution of your highest desired final concentration (e.g., for a final concentration of 10 µM, prepare a 10 mM stock).
-
Ensure the powder is completely dissolved by vortexing. If necessary, brief sonication or gentle warming (not exceeding 37°C) can be used.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Intermediate Dilutions:
-
Perform a serial dilution of the 1000x stock solution in 100% DMSO to create a range of concentrations. For example, an eight-step three-fold serial dilution will generate a series of stock concentrations.
-
-
Preparation of 10x Working Stock:
-
Take 2 µL of each concentration from your intermediate DMSO dilutions and add it to 198 µL of serum-free cell culture medium or Phosphate Buffered Saline (PBS). This will create a 10x working stock with a DMSO concentration of 1%.
-
-
Treatment of Cells:
-
Add the 10x working stock to your cell culture plates containing cells and media to achieve a 1x final concentration. The final DMSO concentration will be 0.1%.
-
For experiments lasting longer than 24 hours, consider replacing the media with freshly prepared Tovorafenib-containing media daily to counteract potential loss of compound due to adherence to plastic and serum proteins.[1]
-
Always include a vehicle control with 0.1% DMSO.
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Mandatory Visualizations
Caption: Tovorafenib inhibits the RAF kinases in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for preparing and using Tovorafenib in cell culture.
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Culture Academy [procellsystem.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Tovorafenib concentration for different glioma cell lines
Welcome to the Tovorafenib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Tovorafenib (formerly known as DAY101, MLN2480, or TAK-580) in their glioma cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during in vitro studies with Tovorafenib in glioma cell lines.
Q1: What is the mechanism of action of Tovorafenib?
Tovorafenib is an oral, selective, central nervous system (CNS)-penetrant, type II pan-RAF kinase inhibitor.[1][2][3] It targets a key enzyme in the MAPK/ERK signaling pathway.[1][4] Tovorafenib inhibits both BRAF monomers (as seen in BRAF V600E mutations) and RAF dimers (as seen in BRAF fusions, such as KIAA1549::BRAF).[1][2][5] Unlike type I BRAF inhibitors, Tovorafenib does not induce paradoxical activation of the MAPK pathway in cells with wild-type BRAF and activated RAS.[1][2]
Q2: Which glioma cell lines are sensitive to Tovorafenib?
Q3: I am not seeing the expected level of growth inhibition in my BRAF-mutant glioma cell line. What could be the issue?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
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Confirm the Genetic Alteration: Verify the BRAF status (V600E mutation or specific fusion) of your cell line using sequencing or another appropriate method. The efficacy of Tovorafenib is highly dependent on the presence of these activating BRAF alterations.
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Optimize Drug Concentration: The optimal concentration of Tovorafenib can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to establish a concentration-response curve.
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Check for Drug Stability and Activity: Ensure that your Tovorafenib stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. It is soluble in DMSO.
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Assess Cell Health and Seeding Density: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Optimize the seeding density to avoid overgrowth or senescence in the control wells during the assay period.
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Consider Resistance Mechanisms: Resistance to RAF inhibitors can develop through various mechanisms, such as activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR) or the acquisition of secondary mutations.[4]
Q4: I am observing paradoxical activation of the MAPK pathway. Is this expected with Tovorafenib?
No, paradoxical activation of the MAPK pathway is a known characteristic of type I BRAF inhibitors in cells with wild-type BRAF and activated RAS.[1] Tovorafenib is a type II inhibitor and has been shown to not induce paradoxical activation.[1][2] If you observe an increase in pERK at low concentrations, it is more likely to be a transient effect or specific to certain cellular contexts, as some preclinical models have shown a modest induction of pERK at very low concentrations, with inhibition at higher concentrations.
Q5: What is a suitable starting concentration range for my glioma cell line experiments?
Based on available preclinical data (though not exclusively in glioma cell lines), a broad concentration range is recommended for initial experiments to determine the optimal dose for your specific cell line. A range of 0.1 nM to 10 µM should be sufficient to capture the dose-response curve and determine the IC50.
Quantitative Data Summary
While comprehensive data on Tovorafenib's activity across a wide range of glioma cell lines is limited in the public domain, the following table summarizes available in vitro data to guide experimental design.
| Cell Line/Target | Genetic Alteration | Assay Type | IC50 | Reference |
| A375 (Melanoma) | BRAF V600E | Cell Viability (CTG) | Potent (specific value not stated) | [2] |
| MeWo (Melanoma) | NF1-LOF | Cell Viability (CTG) | Little Activity | [2] |
| NCI-H1838 (Lung) | NF1-LOF | Cell Viability (CTG) | Little Activity | [2] |
| sNF96.2 (MPNST) | NF1-LOF | Cell Viability (CTG) | Little Activity | [2] |
| BRAFV600E Kinase | BRAF V600E | Biochemical Assay | 248 nM | [6] |
| KIAA1549:BRAF Kinase | KIAA1549:BRAF Fusion | Biochemical Assay | 190 nM | [6] |
Detailed Experimental Protocols
1. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of Tovorafenib on the viability of glioma cell lines.
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Cell Seeding:
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Harvest glioma cells during their logarithmic growth phase.
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Perform a cell count and assess viability (e.g., using trypan blue exclusion).
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Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure that untreated cells remain in the exponential growth phase throughout the experiment.
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Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Tovorafenib Treatment:
-
Prepare a stock solution of Tovorafenib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of Tovorafenib in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Include a vehicle control (DMSO) at the same final concentration as the highest Tovorafenib dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tovorafenib or vehicle control.
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Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo®):
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Subtract the background luminescence (medium only).
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Normalize the data to the vehicle-treated control wells (set to 100% viability).
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Plot the normalized data against the logarithm of the Tovorafenib concentration.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
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2. Western Blot for pERK Inhibition
This protocol provides a general method for assessing the inhibition of RAF signaling by measuring the phosphorylation of ERK.
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Cell Treatment and Lysis:
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Seed glioma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Tovorafenib (and a vehicle control) for a specified time (e.g., 1, 6, or 24 hours).
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein.
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-
Protein Quantification:
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Determine the protein concentration of each sample using a BCA protein assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a polyacrylamide gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-ERK1/2 (pERK1/2) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
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Wash the membrane three times with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
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Normalize the pERK signal to the total ERK signal for each sample.
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Compare the normalized pERK levels in Tovorafenib-treated samples to the vehicle control to determine the extent of inhibition.
-
Visualizations
References
- 1. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dayonebio.com [dayonebio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tovorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Common adverse events of Tovorafenib in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common adverse events of Tovorafenib observed in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common organ systems affected by Tovorafenib in preclinical toxicology studies?
Based on repeat-dose oral toxicity studies of up to 3 months in duration, the primary target organ systems for Tovorafenib-related adverse events in both Sprague-Dawley rats and cynomolgus monkeys include the gastrointestinal tract, skin (epidermis), hematopoietic system (leading to hematologic toxicities), and the liver (hepatotoxicity).[1] Additionally, pro-inflammatory events have been noted, which can lead to findings in the thyroid and parathyroid glands, accompanied by changes in hormone, calcium, and phosphorus levels.[1]
Q2: What specific reproductive toxicities have been observed with Tovorafenib in animal models?
Preclinical studies in Sprague-Dawley rats have identified several reproductive toxicities.
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In female rats , observed effects include an increased size and/or number of corpora hemorrhagicum and hemorrhage in the ovaries after one month of dosing. With three months of dosing, findings progressed to non-reversible cystic follicles, decreased corpora lutea, and interstitial cell hyperplasia.[1] Increased thickness of the vaginal mucosa was also noted, likely secondary to the ovarian effects.[1]
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In male rats , a 3-month repeat-dose toxicity study revealed reversible tubular degeneration/atrophy in the testes and reduced epididymal sperm at doses of ≥ 50 mg/kg administered every other day. These microscopic findings correlated with dose-related decreases in the weights of both the testes and epididymis.[1]
Q3: Has embryo-fetal developmental toxicity been observed with Tovorafenib?
Yes, a preliminary dose range-finding study in pregnant rats administered Tovorafenib from gestation day 7 through 17 indicated the potential for embryo-fetal toxicity.[1] While there were no maternal clinical observations, details on embryo-fetal outcomes from this specific study are limited in publicly available documents. However, based on animal studies and the drug's mechanism of action, it is suggested that Tovorafenib can cause fetal harm.[1]
Troubleshooting Guide
Problem: I am observing significant weight loss and poor general condition in my study animals treated with Tovorafenib.
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Possible Cause: Gastrointestinal toxicity is a known adverse effect of Tovorafenib in preclinical models.[1] This can manifest as decreased food consumption, diarrhea, and subsequent weight loss.
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Troubleshooting Steps:
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Monitor Animal Health: Increase the frequency of animal health monitoring, including daily body weight measurements and clinical observations for signs of distress.
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Supportive Care: Ensure easy access to food and water. Consider providing a soft, palatable diet to encourage eating.
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Dose Adjustment: If severe toxicity is observed, consider a dose reduction or a temporary dosing holiday, if the study design permits.
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Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to its condition, perform a thorough gross necropsy and histopathological examination of the gastrointestinal tract to confirm and characterize any lesions.
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Problem: My animals are developing skin lesions and hair loss after Tovorafenib administration.
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Possible Cause: Epidermal toxicity has been reported in preclinical studies of Tovorafenib.[1]
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Troubleshooting Steps:
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Detailed Observations: Document the onset, progression, and characteristics of the skin lesions (e.g., rash, alopecia, ulceration). Photographic documentation can be valuable.
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Environmental Controls: Ensure that the animal's environment is clean and dry to prevent secondary infections of any skin lesions.
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Dose-Response Evaluation: Correlate the severity of the skin lesions with the dose of Tovorafenib being administered.
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Histopathology: Collect skin samples for histopathological analysis to understand the underlying cellular changes.
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Data on Preclinical Adverse Events
Table 1: Summary of Tovorafenib-Related Findings in General Preclinical Toxicology Studies
| Species | Study Duration | Organ System/Toxicity | Observed Findings |
| Sprague-Dawley Rat | Up to 3 months | Gastrointestinal | Adverse effects observed.[1] |
| Epidermal (Skin) | Adverse effects observed.[1] | ||
| Hematologic | Adverse effects observed.[1] | ||
| Hepatotoxicity | Adverse effects observed.[1] | ||
| Pro-inflammatory | Findings in thyroid and parathyroid, changes in hormone, calcium, and phosphorus levels.[1] | ||
| Cynomolgus Monkey | Up to 3 months | Gastrointestinal | Adverse effects observed.[1] |
| Epidermal (Skin) | Adverse effects observed.[1] | ||
| Hematologic | Adverse effects observed.[1] | ||
| Hepatotoxicity | Adverse effects observed.[1] | ||
| Pro-inflammatory | Findings in thyroid and parathyroid, changes in hormone, calcium, and phosphorus levels.[1] |
Table 2: Summary of Reproductive and Developmental Toxicity Findings for Tovorafenib in Rats
| Study Type | Animal Model | Dosing Regimen | Key Findings |
| Female Reproductive Toxicity | Sprague-Dawley Rat | Up to 3 months (Q2D) | Increased size/number of corpora hemorrhagicum, ovarian hemorrhage, cystic follicles, decreased corpora lutea, interstitial cell hyperplasia, increased vaginal mucosa thickness.[1] |
| Male Reproductive Toxicity | Sprague-Dawley Rat | 3 months (Q2D) | Reversible testicular tubular degeneration/atrophy and reduced epididymal sperm at ≥ 50 mg/kg.[1] |
| Embryo-Fetal Development | Pregnant Sprague-Dawley Rat | Gestation Day 7-17 | Potential for embryo-fetal toxicity.[1] |
Experimental Protocols
Detailed, proprietary experimental protocols for Tovorafenib preclinical studies are not publicly available. However, the following are generalized methodologies for the types of studies conducted.
General Repeat-Dose Oral Toxicity Study Protocol
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Animal Model: Sprague-Dawley rats and cynomolgus monkeys are commonly used species.[1]
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Dose Administration: Tovorafenib is administered orally, typically via gavage, at multiple dose levels (e.g., low, mid, high) and a vehicle control. Dosing can be daily or every other day (Q2D).
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Duration: Studies can range from shorter-term (e.g., 14 or 28 days) to longer-term (e.g., 3 months).
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In-life Monitoring: Includes daily clinical observations, body weight measurements, and food consumption.
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Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
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Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organ weights are recorded.
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Histopathology: A comprehensive list of tissues is collected, preserved, processed, and examined microscopically by a veterinary pathologist.
Embryo-Fetal Developmental Toxicity Study Protocol
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Animal Model: Time-mated pregnant female rats are a standard model.
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Dose Administration: Tovorafenib is administered orally during the period of major organogenesis (e.g., gestation days 7-17 in rats).[1]
-
Maternal Monitoring: Pregnant animals are monitored for clinical signs, body weight, and food consumption.
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Terminal Procedures: Near the end of gestation (e.g., gestation day 21 in rats), the dams are euthanized.[1] The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Visualizations
Caption: Tovorafenib inhibits the RAF kinases in the MAPK signaling pathway.
Caption: General workflow for preclinical toxicology studies.
References
Validation & Comparative
Tovorafenib Efficacy in BRAF V600E Mutant Models: A Comparative Analysis
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 13, 2025 – This guide provides a comprehensive comparison of tovorafenib with other approved BRAF inhibitors for the treatment of cancers harboring the BRAF V600E mutation. The analysis focuses on preclinical data, including in vitro potency and in vivo efficacy in tumor models, to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic landscape.
Tovorafenib is a type II RAF inhibitor that has demonstrated potent activity against BRAF V600E mutations.[1] Unlike type I inhibitors, tovorafenib targets the inactive conformation of the BRAF kinase, leading to a distinct mechanism of action and potentially a different resistance profile. This guide will delve into the comparative efficacy of tovorafenib against established BRAF inhibitors such as vemurafenib, dabrafenib, and encorafenib.
In Vitro Potency Against BRAF V600E
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values for tovorafenib and other BRAF inhibitors against various BRAF V600E mutant cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions and cell lines used.
| Drug | Cell Line | IC50 (nM) | Reference |
| Tovorafenib | BRAF V600E mutant | 7.1 | [2] |
| Vemurafenib | A375M | 31.9 | [3] |
| WM793B | 626 | [3] | |
| Dabrafenib | BRAF V600E mutant cell lines | <200 (sensitive) | [1][4] |
| Encorafenib | A375 | 4 | [5] |
| BRAF V600 mutant cell lines | <40 | [6] |
In Vivo Efficacy in BRAF V600E Xenograft Models
Preclinical evaluation in animal models provides crucial insights into a drug's potential therapeutic efficacy. The following table summarizes the observed in vivo activity of tovorafenib and comparator drugs in xenograft models of BRAF V600E-mutant cancers.
| Drug/Combination | Xenograft Model | Key Findings | Reference |
| Tovorafenib | AGK::BRAF fusion melanoma PDX | Tumor regression | |
| Vemurafenib | BRAF V600E melanoma PDX | Initial tumor shrinkage followed by resistance | [4] |
| Dabrafenib | BRAF V600E (Colo 205) human tumor xenograft | Dose-dependent inhibition of tumor growth; partial regressions at 100 mg/kg | [1][4] |
| Encorafenib + Binimetinib | BRAF V600E mutant colorectal cancer xenografts | Retarded tumor growth | |
| Vemurafenib + Cobimetinib | Not specified | Improved progression-free survival in patients | |
| Dabrafenib + Trametinib | Not specified | Approved for BRAF V600E-mutated biliary tract cancer |
Signaling Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, driving tumorigenesis. Tovorafenib, as a type II RAF inhibitor, blocks this pathway at the level of BRAF.
Experimental Workflow
The validation of tovorafenib's efficacy follows a standard preclinical drug discovery pipeline, starting from in vitro characterization to in vivo animal studies.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. OUH - Protocols [ous-research.no]
- 3. Advancements and Challenges in Personalized Therapy for BRAF-Mutant Melanoma: A Comprehensive Review [mdpi.com]
- 4. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Tovorafenib (DAY101) vs. first-generation RAF inhibitors
A Comparative Guide: Tovorafenib (DAY101) vs. First-Generation RAF Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances between targeted therapies is paramount. This guide provides an objective comparison of Tovorafenib (DAY101), a next-generation RAF inhibitor, and first-generation RAF inhibitors like Vemurafenib and Dabrafenib. We will delve into their mechanisms of action, supported by experimental data, and outline key experimental protocols.
Mechanism of Action: A Tale of Two Inhibitor Types
The RAS-RAF-MEK-ERK, or mitogen-activated protein kinase (MAPK), signaling pathway is a critical regulator of cell division and differentiation.[1] Aberrations in this pathway, particularly mutations in the BRAF gene, are well-documented drivers in numerous cancers.[1]
First-Generation RAF Inhibitors (Type I):
First-generation RAF inhibitors, such as Vemurafenib and Dabrafenib, are classified as Type I inhibitors. They selectively target the active conformation of the BRAF kinase, primarily the BRAF V600E mutant.[2] While effective in cancers driven by this specific mutation, these inhibitors have a significant drawback: they can lead to "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., RAS mutations).[2][3][4] This occurs because the inhibitor binding to one protomer of a RAF dimer can allosterically transactivate the other protomer, leading to unintended signaling and potentially promoting the growth of secondary cancers like cutaneous squamous cell carcinomas.[2][5]
Tovorafenib (DAY101) (Type II):
Tovorafenib is a selective, oral, brain-penetrant, Type II pan-RAF kinase inhibitor.[1][6] Unlike Type I inhibitors, Tovorafenib binds to the inactive conformation of the RAF kinase.[7][8] This allows it to inhibit both RAF monomers and dimers, including both BRAF and CRAF kinases.[9][10] Crucially, Tovorafenib does not induce paradoxical activation of the MAPK pathway.[5][8][9] This broader mechanism of action makes it effective against a wider range of RAF alterations, including BRAF fusions, which are common in pediatric low-grade gliomas and are often resistant to first-generation inhibitors.[11][12]
Clinical Efficacy: A Comparative Overview
The clinical development of Tovorafenib and first-generation RAF inhibitors has largely focused on different patient populations, reflecting their distinct mechanisms of action.
Tovorafenib in Pediatric Low-Grade Glioma (pLGG):
Tovorafenib has shown significant efficacy in pediatric patients with relapsed or refractory low-grade glioma harboring BRAF fusions or mutations. The pivotal Phase 2 FIREFLY-1 trial demonstrated a high overall response rate.[7][13] On April 23, 2024, the FDA granted accelerated approval to tovorafenib for this indication.[7][12]
First-Generation RAF Inhibitors in Melanoma:
Vemurafenib and Dabrafenib were initially approved for the treatment of metastatic melanoma with BRAF V600 mutations. They demonstrated improved progression-free survival compared to chemotherapy.[14] However, resistance often develops within 6-7 months.[15] To combat this, first-generation RAF inhibitors are now commonly used in combination with MEK inhibitors (e.g., Dabrafenib with Trametinib), which has been shown to improve overall survival compared to RAF inhibitor monotherapy.[16][17]
Table 1: Comparison of Clinical Efficacy
| Feature | Tovorafenib (DAY101) | First-Generation RAF Inhibitors (Vemurafenib/Dabrafenib Monotherapy) |
| Primary Indication | Pediatric Low-Grade Glioma (BRAF fusion/rearrangement or V600 mutation) | Metastatic Melanoma (BRAF V600 mutation) |
| Pivotal Trial | FIREFLY-1 (Phase 2)[7][13] | BRIM-3 (Vemurafenib), BREAK-3 (Dabrafenib)[14][16] |
| Patient Population | 6 months to 25 years, relapsed/refractory pLGG[7] | Adults with previously untreated metastatic melanoma[18] |
| Overall Response Rate (ORR) | 51% - 67%[7][13] | Vemurafenib: ~57%[14], Dabrafenib: ~50% |
| Median Duration of Response | 13.8 months[7] | Not consistently reported for monotherapy |
| Progression-Free Survival (PFS) | Not the primary endpoint | Vemurafenib: ~6.9 months[14], Dabrafenib: ~5.1 months[14] |
Note: Data is compiled from different trials and patient populations and should not be directly compared for head-to-head efficacy.
Safety and Tolerability
The safety profiles of these inhibitors are largely influenced by their mechanism of action, particularly the phenomenon of paradoxical activation.
Tovorafenib: The most common treatment-related adverse events reported in the FIREFLY-1 trial include changes in hair color, increased creatine phosphokinase, anemia, fatigue, and rash.[19] A notable adverse event observed in pre-pubertal patients was a decrease in growth velocity, which warrants further investigation.[20]
First-Generation RAF Inhibitors: Common side effects include rash, fatigue, arthralgia, and photosensitivity (with Vemurafenib).[14] A significant concern is the development of secondary cutaneous malignancies, such as cutaneous squamous cell carcinoma and keratoacanthoma, which is a direct consequence of paradoxical MAPK pathway activation.[2] The incidence of these secondary cancers is reduced when first-generation RAF inhibitors are combined with a MEK inhibitor.[17]
Table 2: Comparison of Common Adverse Events
| Adverse Event | Tovorafenib (DAY101) | First-Generation RAF Inhibitors (Vemurafenib/Dabrafenib) |
| Dermatologic | Hair color changes, rash[19] | Rash, photosensitivity, hand-foot syndrome[14][21] |
| Constitutional | Fatigue[20] | Fatigue, fever (pyrexia), chills[14][21] |
| Musculoskeletal | Increased creatine phosphokinase | Arthralgia[14] |
| Hematologic | Anemia[19] | - |
| Key Differentiator | Decreased growth velocity in pre-pubertal patients[20] | Secondary cutaneous malignancies (e.g., squamous cell carcinoma) due to paradoxical activation[2][17] |
Experimental Protocols
Here we provide generalized methodologies for key experiments used to characterize and compare RAF inhibitors.
1. Cell Proliferation Assay (e.g., MTT Assay)
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
-
Objective: To measure the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., BRAF-mutant melanoma or glioma cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the RAF inhibitor (e.g., Tovorafenib, Vemurafenib) for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.[22]
-
2. Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, providing a direct measure of inhibitor activity.
-
Objective: To confirm target engagement and assess the inhibition of downstream signaling.
-
Methodology:
-
Treat cancer cells with the RAF inhibitor at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as total MEK and ERK as loading controls.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system. A decrease in the p-MEK/p-ERK signal indicates pathway inhibition.[22]
-
3. In Vivo Tumor Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Objective: To assess the in vivo anti-tumor activity, tolerability, and pharmacokinetics of the inhibitors.
-
Methodology:
-
Implant human cancer cells (e.g., BRAF V600E-positive melanoma cells) subcutaneously into immunocompromised mice.[22]
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, Tovorafenib, Vemurafenib).
-
Administer the drugs orally according to a specified dosing schedule.[22]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Evaluate efficacy based on tumor growth inhibition (TGI).[22]
-
Conclusion
Tovorafenib represents a significant advancement over first-generation RAF inhibitors. Its unique Type II mechanism allows it to inhibit a broader range of RAF alterations, including fusions, and critically, to evade the paradoxical MAPK pathway activation that limits the safety and efficacy of Type I inhibitors.[3][23] While first-generation inhibitors, particularly in combination with MEK inhibitors, remain a cornerstone of therapy for BRAF V600-mutant melanoma, Tovorafenib has emerged as a vital new treatment for pediatric low-grade gliomas with RAF alterations, a patient population with high unmet need.[19] The distinct properties of these inhibitor classes underscore the importance of tailoring targeted therapies to the specific molecular context of the tumor.
References
- 1. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dayonebio.com [dayonebio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. BRAF-Targeted Drug Approved for Pediatric Low-Grade Glioma - NCI [cancer.gov]
- 13. onclive.com [onclive.com]
- 14. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. targetedonc.com [targetedonc.com]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
Tovorafenib: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Tovorafenib (Ojemda™), an investigational, oral, central nervous system-penetrant, type II pan-RAF kinase inhibitor, has demonstrated significant clinical activity in pediatric low-grade glioma.[1][2][3] As with any kinase inhibitor, a thorough understanding of its selectivity and cross-reactivity profile is crucial for predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of Tovorafenib's kinase selectivity against other RAF inhibitors, supported by available preclinical data.
Executive Summary
Tovorafenib is a potent inhibitor of both monomeric and dimeric forms of RAF kinases, including BRAF V600E, wild-type BRAF, and wild-type CRAF.[2] Notably, it demonstrates relative sparing of the ARAF isoform.[4][5] While comprehensive kinome-wide screening data for Tovorafenib is not extensively available in the public domain, existing data positions it as a selective pan-RAF inhibitor. This contrasts with some first-generation BRAF inhibitors, which exhibit different selectivity profiles and can paradoxically activate the MAPK pathway in BRAF wild-type cells.
Comparative Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of Tovorafenib against its primary targets and compares it with other prominent BRAF/pan-RAF inhibitors.
| Kinase Target | Tovorafenib IC₅₀ (nM) | Naporafenib IC₅₀ (nM) | Belvarafenib IC₅₀ (nM) | Dabrafenib (% of Control @ 10µM)¹ | Vemurafenib (Activity) | Encorafenib (Activity) |
| BRAF | 10.1 (WT) | 13.4 (WT) | 56 (WT) | ~0-5% | Potent Inhibitor | Highly Selective Inhibitor |
| BRAF V600E | 7.1 | - | 7 | ~0-1% | Potent Inhibitor | Highly Selective Inhibitor |
| CRAF | 0.7 | 3.7 | 5 | ~0-5% | Inhibitory Activity | - |
| ARAF | Poor inhibitor (>10,000) | Weak inhibitor | - | ~20-30% | Inhibitory Activity | - |
| Other Kinases | Data not publicly available | High degree of selectivity against 456 kinases | CSF1R (44nM), DDR1 (77nM), DDR2 (182nM) | Multiple off-targets | SRMS, ACK1, MAP4K5, FGR | Highly Selective |
¹Data from KINOMEscan, where a lower percentage of control indicates stronger binding/inhibition.[6] Data for Tovorafenib and Naporafenib from biochemical assays.[4] Data for Belvarafenib from biochemical assays.[7] Vemurafenib has shown inhibitory activity against CRAF, ARAF, SRMS, ACK1, MAP4K5, and FGR in vitro.[8] Naporafenib is reported to have a high degree of selectivity against a panel of 456 human kinases.[9] Encorafenib is described as a highly selective RAF kinase inhibitor.[10]
Signaling Pathway Context: The MAPK Cascade
Tovorafenib targets the RAF kinases, which are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, differentiation, and survival. Oncogenic mutations in BRAF, such as the V600E mutation or gene fusions, lead to constitutive activation of this pathway, driving tumor growth.[3][11]
Figure 1. Simplified diagram of the MAPK signaling pathway illustrating the point of intervention for Tovorafenib.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through large-scale screening using biochemical assays. A common and well-regarded method is the radiometric kinase assay.
Protocol: Radiometric Kinase Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
- Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer to the desired final concentration.
- ATP Solution: Prepare a stock solution of "cold" (non-radioactive) ATP. Prepare a stock of [γ-³²P]ATP or [γ-³³P]ATP. Mix the cold and radioactive ATP to achieve the desired specific activity and final concentration (often at or near the Kₘ for each kinase).
- Test Compound Dilution Series: Prepare a serial dilution of Tovorafenib (or comparator compound) in DMSO, followed by a further dilution in kinase buffer to achieve the final assay concentrations.
2. Assay Procedure:
- Add a defined amount of each kinase to individual wells of a microtiter plate.
- Add the test compound dilutions to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
- Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
3. Detection and Data Analysis:
- Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
- Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
- Subtract the background counts (no-enzyme control) from all other measurements.
- Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.
Figure 2. General experimental workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
Tovorafenib is a selective pan-RAF inhibitor with high potency against BRAF and CRAF kinases, while notably sparing ARAF. This profile distinguishes it from other RAF inhibitors and may contribute to its clinical activity and safety profile. While a comprehensive public kinome scan is not available to fully delineate its cross-reactivity against a wide array of kinases, the existing data suggests a focused activity on the RAF family. Further research and publication of broader selectivity data will be invaluable for a more complete understanding of Tovorafenib's mechanism of action and its place in the landscape of targeted cancer therapies.
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hps.com.au [hps.com.au]
- 9. selleckchem.com [selleckchem.com]
- 10. Eruptive Melanocytic Nevi Secondary to Encorafenib for BRAF Mutant Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
Tovorafenib vs. MEK Inhibitors: A Comparative Guide for the Treatment of Pediatric Low-Grade Glioma
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for pediatric low-grade glioma (pLGG) is rapidly evolving, with a shift towards molecularly targeted agents that inhibit the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical driver of cell proliferation and survival, and its aberrant activation, most commonly through BRAF gene alterations, is a hallmark of pLGG.[1][2] This guide provides a comprehensive comparison of Tovorafenib, a novel pan-RAF inhibitor, with established MEK inhibitors for the treatment of pLGG, supported by experimental data and detailed methodologies.
Executive Summary
Tovorafenib (formerly DAY101) is a Type II pan-RAF inhibitor that has demonstrated significant clinical activity in pediatric patients with BRAF-altered low-grade gliomas, including those with BRAF fusions and V600E mutations.[3][4] This is a key differentiator from Type I BRAF inhibitors, which can cause paradoxical pathway activation in tumors with BRAF fusions.[2][5] MEK inhibitors, such as selumetinib and trametinib, target the MAPK pathway downstream of RAF. The combination of the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib has shown efficacy in BRAF V600E-mutant pLGG.[3][6]
This guide will delve into the comparative efficacy, safety, and mechanistic differences between Tovorafenib and MEK inhibitors, providing researchers and drug development professionals with the necessary data to inform future research and clinical development strategies.
Mechanism of Action: Targeting the MAPK Pathway
The MAPK/ERK signaling cascade is a central pathway regulating cell growth. In pLGG, mutations or fusions in the BRAF gene lead to constitutive activation of this pathway, driving tumor growth.[1][7] Tovorafenib and MEK inhibitors intervene at different points in this cascade.
Tovorafenib, as a pan-RAF inhibitor, blocks the signaling cascade at the level of RAF kinases, including BRAF fusions and mutations.[8] MEK inhibitors act one step downstream, inhibiting MEK1 and MEK2.[9]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy data from clinical trials of Tovorafenib and MEK inhibitors in pediatric low-grade glioma.
Table 1: Tovorafenib Efficacy Data in Relapsed/Refractory pLGG (FIREFLY-1 Trial)
| Efficacy Endpoint | Result | Citation |
| Overall Response Rate (ORR) | 67% (RANO-HGG criteria) | [10] |
| 51% (RAPNO-LGG criteria) | [10] | |
| Clinical Benefit Rate (CBR) | 93% (RANO-HGG criteria) | [10] |
| 82% (RAPNO-LGG criteria) | [10] | |
| Median Duration of Response (DOR) | 16.6 months (RANO-HGG criteria) | [10] |
| Patient Population | 6 months to 25 years with relapsed or progressive pLGG with a BRAF alteration (fusion or mutation). | [11] |
Table 2: MEK Inhibitor Efficacy Data in Pediatric Low-Grade Glioma
| Drug | Trial | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) / Stable Disease (SD) | Progression-Free Survival (PFS) | Citation |
| Selumetinib | PBTC-029 (Stratum 4) | Recurrent/progressive optic pathway/hypothalamic glioma (non-NF1) | 24% | 56% (SD) | 78% (2-year) | [12] |
| Trametinib (monotherapy) | Phase I/II (NCT02124772) | Relapsed/refractory BRAF V600-mutant LGG | 15% | 64% (SD) | Median: 16.4 months | [8][13] |
| Dabrafenib + Trametinib | Phase II (NCT02684058) | First-line BRAF V600-mutant pLGG | 47% | 86% | Median: 20.1 months | [3][6][14] |
| Dabrafenib + Trametinib | Phase I/II (NCT02124772) | Relapsed/refractory BRAF V600-mutant LGG | 25% | 92% (ORR+SD) | Median: 36.9 months | [8][10] |
Comparative Safety and Tolerability
The safety profiles of Tovorafenib and MEK inhibitors are generally manageable, with most adverse events being Grade 1 or 2.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Drug(s) | Most Common TRAEs (any grade) | Common Grade ≥3 TRAEs | Citation |
| Tovorafenib | Change in hair color (76%), fatigue (44%), maculopapular rash (41%), dry skin (33%), dermatitis acneiform (30%) | Increased creatine phosphokinase (12%), anemia (10%), maculopapular rash (8%) | [5] |
| Selumetinib | CPK elevation, anemia, diarrhea, headache, nausea/emesis, fatigue, AST/ALT increase, hypoalbuminemia, rash | CPK elevation, rash, neutropenia, emesis, paronychia | [12][15] |
| Trametinib | Acneiform rash, paronychia, panniculitis, fatigue | - | |
| Dabrafenib + Trametinib | Pyrexia, fatigue, skin toxicity | - | [6][10] |
Experimental Protocols
Detailed methodologies for the pivotal trials are summarized below. For complete protocols, refer to the respective clinical trial registries.
Tovorafenib: FIREFLY-1 (NCT04775485)
-
Study Design: A multicenter, open-label, single-arm Phase 2 trial.[11]
-
Patient Population: Patients aged 6 months to 25 years with relapsed or progressive pediatric low-grade glioma harboring a BRAF fusion or rearrangement, or BRAF V600 mutation, who had received at least one prior line of systemic therapy.[11]
-
Intervention: Tovorafenib administered orally once weekly at a dose of 420 mg/m², not to exceed 600 mg.[11]
-
Primary Endpoint: Overall Response Rate (ORR) as determined by an independent review committee according to Response Assessment in Neuro-Oncology (RANO) criteria.[11]
Selumetinib: PBTC-029 (NCT01089101)
-
Study Design: A multi-strata, multicenter, Phase 2 trial.[16]
-
Patient Population: Children with recurrent or refractory low-grade glioma. Specific strata included patients with sporadic optic pathway/hypothalamic gliomas without neurofibromatosis type 1 (NF1).[12]
-
Intervention: Selumetinib administered orally twice daily at a dose of 25 mg/m².[12]
-
Primary Endpoint: Objective response rate.[17]
Trametinib ± Dabrafenib (NCT02124772 & NCT02684058)
-
Study Design: Phase I/II and Phase II randomized trials.[8][14]
-
Patient Population: Pediatric patients with BRAF V600-mutant low-grade glioma (both relapsed/refractory and first-line settings were investigated in separate trials/cohorts).[8][14]
-
Intervention: Trametinib monotherapy or in combination with dabrafenib. Dosing was age and/or weight-based.[8][14]
-
Primary Endpoint: Varied by trial, but included determination of the recommended Phase 2 dose and Overall Response Rate.[8][14]
Comparative Analysis and Future Directions
Tovorafenib stands out for its efficacy in a broader population of BRAF-altered pLGG, including the common KIAA1549:BRAF fusion, for which Type I BRAF inhibitors are not effective.[2][5] MEK inhibitors have demonstrated utility in both BRAF-mutated and fusion-positive tumors, as they act downstream of RAF.
The LOGGIC/FIREFLY-2 (NCT05566795) is an ongoing Phase 3 randomized trial comparing Tovorafenib to standard-of-care chemotherapy in the first-line setting for pLGG with an activating RAF alteration.[4][18] This trial will be pivotal in establishing the role of Tovorafenib as a frontline therapy.
Conclusion
Tovorafenib represents a significant advancement in the targeted therapy of pediatric low-grade glioma, offering a potent and well-tolerated option for patients with various BRAF alterations. Its pan-RAF inhibitory action provides a distinct advantage over earlier generation BRAF inhibitors. MEK inhibitors remain a valuable therapeutic class, with the combination of dabrafenib and trametinib being a standard of care for BRAF V600E-mutant tumors. The ongoing head-to-head trial of Tovorafenib will further clarify its position in the treatment algorithm for newly diagnosed patients. Continued research into mechanisms of resistance and the development of next-generation inhibitors will be crucial for improving long-term outcomes for all children with this disease.
References
- 1. rethinkplgg.com [rethinkplgg.com]
- 2. Frontiers | Integrating MAPK pathway inhibition into standard-of-care therapy for pediatric low-grade glioma [frontiersin.org]
- 3. First-Line Dabrafenib Plus Trametinib vs Standard Chemotherapy for Pediatric Low-Grade Glioma With BRAF V600 Mutations - The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. esmo.org [esmo.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 12. A phase II trial of selumetinib in children with recurrent optic pathway and hypothalamic low-grade glioma without NF1: a Pediatric Brain Tumor Consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Trametinib Monotherapy or in Combination With Dabrafenib in Pediatric BRAF V600-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dabrafenib plus Trametinib in Pediatric Glioma with BRAF V600 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ascopubs.org [ascopubs.org]
- 17. ovid.com [ovid.com]
- 18. Trametinib for Pediatric Brain Tumor · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Head-to-Head Comparison of Tovorafenib and Other Pan-RAF Inhibitors
In the landscape of targeted cancer therapy, pan-RAF inhibitors have emerged as a critical class of drugs for tumors driven by mutations in the RAS-RAF-MEK-ERK signaling pathway. This guide provides a detailed, data-driven comparison of Tovorafenib (DAY101), a recently approved pan-RAF inhibitor, with other notable inhibitors in its class, including Belvarafenib and Naporafenib (LXH254). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical and clinical data.
Mechanism of Action: Targeting the RAF Kinase Family
Tovorafenib is a selective, oral, central nervous system (CNS)-penetrant, type II pan-RAF kinase inhibitor.[1][2] It is designed to inhibit all three RAF kinase isoforms: ARAF, BRAF, and CRAF.[1] By binding to the ATP-binding site of RAF kinases, Tovorafenib disrupts the downstream signaling cascade through MEK and ERK, thereby inhibiting the proliferation of cancer cells reliant on this pathway.[1] A key feature of Tovorafenib and other type II RAF inhibitors is their ability to inhibit both monomeric and dimeric forms of RAF kinases, which can be crucial in overcoming resistance mechanisms seen with first-generation, mutant-selective BRAF inhibitors.[2][3]
Quantitative Performance Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for Tovorafenib and other selected pan-RAF inhibitors.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | ARAF | BRAF (wild-type) | BRAF (V600E) | CRAF | Reference |
| Tovorafenib | Markedly less potent | 10.1 | 7.1 | 0.7 | [2] |
| Naporafenib (LXH254) | Markedly less potent | - | - | Potent | [4] |
| Belvarafenib | Potent | Potent | Potent | Potent | [5] |
Note: Specific IC50 values for Naporafenib against all RAF isoforms were not available in the provided search results. The term "potent" indicates significant inhibitory activity as described in the source material.
Table 2: Cellular Activity - Inhibition of pERK
A preclinical study evaluated the effect of Tovorafenib, Belvarafenib, and Naporafenib (LXH254) on the phosphorylation of ERK (pERK) in NF1 loss-of-function (LOF) mutant cell lines. This provides a measure of their ability to inhibit the MAPK pathway within a cellular context.
| Cell Line | Tovorafenib | Belvarafenib | Naporafenib (LXH254) | Reference |
| sNF96.2 | Bell-shaped curve (activation at low conc., inhibition at high conc.) | Bell-shaped curve | Bell-shaped curve | [1][6] |
| MeWo | Bell-shaped curve (activation at low conc., inhibition at high conc.) | Bell-shaped curve | Bell-shaped curve | [1][6] |
| NCI-H1838 | Bell-shaped curve (activation at low conc., inhibition at high conc.) | Bell-shaped curve | Bell-shaped curve | [1][6] |
Note: A "bell-shaped curve" indicates that at lower concentrations, the inhibitors paradoxically increased pERK levels, while at higher concentrations, they inhibited pERK. This phenomenon is characteristic of some RAF inhibitors in certain genetic contexts.
Table 3: Clinical Efficacy of Tovorafenib (FIREFLY-1 Trial)
The pivotal FIREFLY-1 Phase 2 trial evaluated Tovorafenib in pediatric patients with relapsed or refractory low-grade glioma (LGG) harboring a BRAF fusion or rearrangement, or BRAF V600 mutation.
| Parameter | Result | Reference |
| Overall Response Rate (ORR) | 67% | [3][7] |
| Clinical Benefit Rate (CBR) | 91% | |
| Median Duration of Response (DOR) | 16.6 months | [3] |
| Median Time to Response | 2.8 months |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: The MAPK signaling pathway and the inhibitory action of Tovorafenib.
Caption: General experimental workflow for evaluating pan-RAF inhibitors.
Experimental Protocols
Biochemical Kinase Activity Assay
Objective: To determine the in vitro inhibitory activity of pan-RAF inhibitors against purified RAF kinase isoforms.
Methodology:
-
Reagents and Materials: Purified recombinant ARAF, BRAF (wild-type and V600E), and CRAF kinases; MEK1 as a substrate; ATP; assay buffer (e.g., Tris-HCl, MgCl2, DTT); pan-RAF inhibitors (Tovorafenib, etc.); detection reagents (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET based detection).
-
Procedure:
-
A reaction mixture containing the specific RAF kinase and the MEK1 substrate in assay buffer is prepared.
-
The pan-RAF inhibitors are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The kinase activity is measured by quantifying the amount of ADP produced (ADP-Glo) or by detecting the phosphorylation of the substrate using a specific antibody (TR-FRET).
-
The IC50 values are calculated from the dose-response curves.
-
Cellular Proliferation Assay (MTT/CellTiter-Glo)
Objective: To assess the effect of pan-RAF inhibitors on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known RAF or RAS mutations (e.g., A375 with BRAF V600E, or cell lines with RAS mutations).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the pan-RAF inhibitors.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed.
-
For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
For CellTiter-Glo (CTG) assay: CTG reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.
-
Phospho-ERK (pERK) Western Blot or ELISA
Objective: To measure the inhibition of downstream MAPK pathway signaling by pan-RAF inhibitors in cancer cells.
Methodology:
-
Cell Treatment and Lysis: Cancer cell lines are treated with various concentrations of the pan-RAF inhibitors for a specific duration (e.g., 1-24 hours). After treatment, the cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Cell lysates are added to wells of a microplate coated with a capture antibody for total ERK.
-
A detection antibody specific for pERK is then added.
-
The amount of pERK is quantified by measuring the signal generated by an enzyme-linked secondary antibody.
-
-
Data Analysis: The levels of pERK are normalized to total ERK to determine the extent of pathway inhibition at different inhibitor concentrations.
Conclusion
Tovorafenib demonstrates potent pan-RAF inhibitory activity, particularly against CRAF and BRAF V600E.[2] Its clinical efficacy in pediatric low-grade glioma with BRAF alterations is promising.[3][7] Preclinical data suggests that Tovorafenib, along with other pan-RAF inhibitors like Belvarafenib and Naporafenib, can effectively inhibit the MAPK pathway in certain cellular contexts. However, the "bell-shaped" response curve for pERK inhibition in some cell lines highlights the complexity of RAF inhibitor action and the importance of selecting appropriate patient populations for these therapies.[1][6] The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and comparison of these and future pan-RAF inhibitors. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative advantages of each inhibitor and to optimize their use in the clinic.
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. maidenlanemedical.storymd.com [maidenlanemedical.storymd.com]
Tovorafenib In Vivo Target Engagement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tovorafenib's in vivo target engagement with other RAF inhibitors, supported by experimental data. Tovorafenib (DAY101) is a selective, oral, brain-penetrant, type II pan-RAF kinase inhibitor.[1][2] It is designed to target a key enzyme in the MAPK signaling pathway and has shown significant activity in treating pediatric low-grade glioma (pLGG) with BRAF fusions or V600E mutations.[3][4]
Executive Summary
Tovorafenib effectively engages its target, the RAF kinase, in vivo, leading to downstream pathway inhibition and tumor regression in preclinical models of BRAF fusion-driven cancers.[5][6] A key differentiator from type I RAF inhibitors like vemurafenib is its mechanism of inhibiting both monomeric and dimeric forms of the RAF kinase.[7] This potentially circumvents the paradoxical activation of the MAPK pathway often observed with type I inhibitors in BRAF wild-type cells with upstream RAS activation. While direct head-to-head in vivo anti-tumor efficacy studies with other RAF inhibitors are not extensively available in the public domain, in vitro evidence demonstrates a favorable profile for Tovorafenib in avoiding paradoxical ERK activation.
In Vivo Target Engagement of Tovorafenib
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated Tovorafenib's ability to engage the RAF kinase and inhibit the MAPK pathway in vivo.
Tovorafenib Efficacy in a BRAF Fusion Xenograft Model
In a study utilizing an AGK::BRAF fusion melanoma PDX model, oral administration of Tovorafenib resulted in significant tumor regression.[5][6]
| Treatment Group | Dosage | Dosing Schedule | Outcome | Citation |
| Tovorafenib | 17.5 mg/kg | Daily | Tumor Regression | [5][6] |
| Tovorafenib | 25 mg/kg | Daily | Tumor Regression | [5][6] |
| Vehicle Control | N/A | Daily | Tumor Growth | [5][6] |
Pharmacodynamic Evidence of Target Engagement
The in vivo target engagement of Tovorafenib was confirmed by assessing the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway. In the AGK::BRAF fusion melanoma PDX model, a single oral dose of Tovorafenib led to a marked and sustained reduction in pERK levels in the tumors.
| Treatment | Time Post-Dose | pERK Inhibition | Citation |
| Tovorafenib (17.5 mg/kg) | 8 and 24 hours | Yes | [7] |
| Tovorafenib (25 mg/kg) | 4, 8, and 24 hours | Yes | [7] |
| Vehicle Control | N/A | No | [7] |
Comparison with Other RAF Inhibitors
Tovorafenib's classification as a type II RAF inhibitor confers a distinct mechanistic advantage over type I inhibitors (e.g., vemurafenib, dabrafenib). Type I inhibitors target the active "DFG-in" conformation of the BRAF monomer but can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells by promoting the dimerization of RAF kinases.[7][8] Tovorafenib, by binding to the inactive "DFG-out" conformation, can inhibit both RAF monomers and dimers, thus mitigating this paradoxical activation.[7]
In Vitro Comparison of pERK Modulation
While direct in vivo comparative efficacy data is limited, in vitro studies in cell lines with NF1 loss-of-function (which leads to RAS activation) highlight the differential effects of Tovorafenib and the type I inhibitor vemurafenib on ERK phosphorylation.
| Cell Line (Genotype) | Inhibitor | Effect on pERK | Citation |
| sNF96.2 (NF1-LOF) | Tovorafenib | Increased at low concentrations, inhibited at high concentrations | [6] |
| sNF96.2 (NF1-LOF) | Vemurafenib | Increased with concentration (paradoxical activation) | [6] |
| MeWo (NF1-LOF) | Tovorafenib | Increased at low concentrations, inhibited at high concentrations | [6] |
| MeWo (NF1-LOF) | Vemurafenib | Increased with concentration (paradoxical activation) | [6] |
| NCI-H1838 (NF1-LOF) | Tovorafenib | Increased at low concentrations, inhibited at high concentrations | [6] |
| NCI-H1838 (NF1-LOF) | Vemurafenib | Increased with concentration (paradoxical activation) | [6] |
| A375 (BRAF V600E) | Tovorafenib | Potent inhibition | [6] |
| A375 (BRAF V600E) | Vemurafenib | Potent inhibition | [6] |
These in vitro data suggest that Tovorafenib has a wider therapeutic window where it can inhibit the target in BRAF-mutant cells without causing the unwanted paradoxical activation in BRAF wild-type cells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the MAPK signaling pathway and a general workflow for in vivo xenograft studies.
References
- 1. mesoscale.com [mesoscale.com]
- 2. mesoscale.com [mesoscale.com]
- 3. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Predicting Response to Tovorafenib: A Comparative Guide to Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Tovorafenib (Ojemda) has emerged as a promising targeted therapy for pediatric low-grade glioma (pLGG), a common central nervous system tumor in children. The efficacy of this novel pan-RAF kinase inhibitor is intrinsically linked to the specific genetic alterations within the tumor cells. This guide provides a comprehensive comparison of biomarkers for predicting response to tovorafenib, alongside alternative treatment strategies, supported by experimental data and detailed methodologies.
Tovorafenib: Targeting the MAPK Pathway
Tovorafenib is a type II RAF kinase inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, proliferation, and survival.[1][2] In many cancers, including pLGG, mutations in genes like BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell division. Tovorafenib functions by inhibiting both monomer and dimer forms of RAF kinases, including BRAF V600E mutations and BRAF fusions, thereby blocking downstream signaling and suppressing tumor growth.[3][4]
The primary biomarkers for predicting a positive response to tovorafenib are the presence of BRAF fusions or rearrangements, and BRAF V600 mutations.[3][5] Clinical trial data from the FIREFLY-1 study has demonstrated significant anti-tumor activity in patients with these specific genetic markers.
Quantitative Comparison of Treatment Efficacy
The following tables summarize the clinical trial data for tovorafenib and its alternatives in pediatric low-grade glioma.
Table 1: Tovorafenib (FIREFLY-1 Trial) [3][6]
| Biomarker | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Duration of Response (DOR) |
| BRAF fusion or rearrangement, or BRAF V600 mutation | Relapsed or refractory pLGG (n=77) | 53% (RAPNO criteria) | 91% | 18.0 months |
Table 2: Dabrafenib + Trametinib (TADPOLE Trial) [7][8][9]
| Biomarker | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| BRAF V600E mutation | First-line systemic therapy pLGG (n=73) | 46.6% | 20.1 months |
Table 3: Selumetinib (PBTC-029 Trial) [4][10][11]
| Biomarker | Patient Population | Overall Response Rate (ORR) | 2-Year Progression-Free Survival (PFS) |
| BRAF V600E mutation (Stratum 1) | Recurrent/refractory pLGG (n=7) | 29% | - |
| BRAF-KIAA1549 fusion (Stratum 1) | Recurrent/refractory pLGG (n=18) | 33% | - |
| NF1-associated LGG (Stratum 3) | Recurrent/refractory pLGG (n=25) | 40% | 96% |
| Non-NF1 optic pathway/hypothalamic LGG (Stratum 4) | Recurrent/refractory pLGG (n=16) | 12.5% | 65% |
Table 4: Vincristine + Carboplatin (Standard Chemotherapy) [1][2][12][13][14]
| Biomarker | Patient Population | Objective Response Rate | 2-Year Progression-Free Survival (PFS) | 3-Year Progression-Free Survival (PFS) |
| N/A | Newly diagnosed progressive pLGG (n=78) | 56% | 75% | 68% |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological mechanisms and diagnostic procedures, the following diagrams are provided.
Experimental Protocols
Accurate identification of BRAF alterations is critical for guiding treatment decisions. The following are generalized protocols for detecting BRAF V600E mutations and BRAF fusions.
BRAF V600E Mutation Detection
1. Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the most common sample type.[5]
-
A pathologist identifies an area with a sufficient percentage of tumor cells (typically >20-50%).[5][15]
-
DNA is extracted from the selected tumor region.
2. Detection Methods:
-
Sanger Sequencing: This traditional method involves PCR amplification of BRAF exon 15, followed by sequencing to identify the specific nucleotide change (c.1799T>A) that results in the V600E amino acid substitution.[16][17]
-
Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify the mutant allele, providing a sensitive and rapid detection method.[15][17]
-
Real-Time PCR (qPCR): This quantitative method can detect and quantify the amount of mutant DNA in a sample. Commercial kits are available for this purpose.[15]
-
Immunohistochemistry (IHC): A mutant-specific antibody (clone VE1) can be used to detect the BRAF V600E protein directly in tissue sections.[17]
KIAA1549-BRAF Fusion Detection
1. Sample Preparation:
-
FFPE or fresh frozen tumor tissue can be used.
-
RNA is extracted from the tumor sample. Given that fusions result in chimeric mRNA transcripts, RNA-based assays are highly specific.[18]
2. Detection Methods:
-
Quantitative Reverse Transcription PCR (qRT-PCR): This is a highly sensitive method for detecting fusion transcripts in FFPE samples. Assays are designed to amplify the specific exon-exon junction of the fusion gene (e.g., KIAA1549 exon 16 to BRAF exon 9).[18][19]
-
Fluorescence In Situ Hybridization (FISH): This cytogenetic technique uses fluorescent probes to visualize the chromosomal rearrangement leading to the BRAF fusion.[18]
-
Array Comparative Genomic Hybridization (aCGH): This method can detect the tandem duplication on chromosome 7q34 that is characteristic of the KIAA1549-BRAF fusion.[18]
-
Next-Generation Sequencing (NGS): RNA sequencing (RNA-Seq) can identify known and novel fusion transcripts. DNA sequencing can also detect the genomic breakpoint of the fusion.[20]
Conclusion
The selection of an appropriate therapy for pediatric low-grade glioma is increasingly guided by the molecular characteristics of the tumor. Tovorafenib has demonstrated significant efficacy in patients with BRAF fusions and V600 mutations. The choice between tovorafenib and other targeted therapies, such as the combination of dabrafenib and trametinib, will depend on the specific BRAF alteration, prior treatments, and the patient's clinical profile. Standard chemotherapy remains an option, particularly for tumors without targetable alterations. Robust and accurate biomarker testing is paramount for optimizing treatment strategies and improving outcomes for this patient population.
References
- 1. Carboplatin and vincristine chemotherapy for children with newly diagnosed progressive low-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Day One Announces Topline Data from Pivotal Phase 2 FIREFLY-1 Trial Demonstrating Meaningful Responses with Tovorafenib (DAY101) in Recurrent or Progressive Pediatric Low-Grade Glioma | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]
- 4. researchgate.net [researchgate.net]
- 5. BRAF Mutation Testing (including V600E) | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. onclive.com [onclive.com]
- 8. Dabrafenib plus Trametinib in Pediatric Glioma with BRAF V600 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A phase 2 PBTC study of selumetinib for recurrent/progressive pediatric low-grade glioma: Strata 2, 5, and 6 with long-term outcomes on strata 1, 3, and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboplatin and vincristine for recurrent and newly diagnosed low-grade gliomas of childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bioron.de [bioron.de]
- 16. BRAFV600E Mutation Detection [bio-protocol.org]
- 17. DETECTION OF THE BRAF V600E MUTATION IN COLON CARCINOMA – CRITICAL EVALUATION OF THE IMUNOHISTOCHEMICAL APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of KIAA1549-BRAF Fusion Transcripts in Formalin-Fixed Paraffin-Embedded Pediatric Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of KIAA1549-BRAF fusion transcripts in formalin-fixed paraffin-embedded pediatric low-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Accurate calling of KIAA1549-BRAF fusions from DNA of human brain tumours using methylation array-based copy number and gene panel sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tovorafenib's Anti-Tumor Activity: An In Vivo Imaging Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tovorafenib's anti-tumor activity with alternative therapies for pediatric low-grade glioma (pLGG), supported by experimental data from in vivo imaging studies. Tovorafenib is an oral, selective, central nervous system (CNS)-penetrant, Type II pan-RAF inhibitor that targets the RAS/RAF/MEK/ERK signaling pathway, a critical driver in many pLGGs.[1] Its efficacy is compared against other targeted therapies, namely the MEK inhibitor Selumetinib and the combination of BRAF inhibitor Dabrafenib and MEK inhibitor Trametinib.
Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of the anti-tumor activity of Tovorafenib and its alternatives. In vivo imaging techniques such as bioluminescence imaging (BLI) and magnetic resonance imaging (MRI) are crucial for non-invasively monitoring tumor growth and response to treatment in preclinical models.
| Drug | Tumor Model | Imaging Modality | Primary Endpoint | Result | Citation |
| Tovorafenib | AGK::BRAF fusion melanoma PDX | Caliper Measurement | Tumor Volume | Tumor regression observed at 17.5 mg/kg and 25 mg/kg daily oral administration over 14 days. | |
| Selumetinib | Pediatric Low-Grade Glioma (NF1-associated) | MRI | Tumor Volume | >20% reduction in tumor volume (Partial Response) in over 70% of patients. | [2] |
| Dabrafenib + Trametinib | Pediatric Low-Grade Glioma (BRAF V600E) | MRI | Overall Response Rate | 47% overall response rate in patients treated with the combination.[3][4] | [3][4] |
Note: Direct comparative preclinical in vivo imaging data using the same cell lines and imaging parameters for all three therapies is limited. The data presented is compiled from different studies and should be interpreted with caution.
Clinical Efficacy in Pediatric Low-Grade Glioma
| Therapy | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Citation |
| Tovorafenib | FIREFLY-1 (Phase 2) | Relapsed/refractory pLGG with BRAF alterations | 67% | Median not reached | [5][6] |
| Selumetinib | PBTC-029B (Phase 2) | Recurrent/progressive pLGG (NF1-associated) | 26.9% (Stratum 6) | 72.0% at 2 years (Stratum 6) | [7][8] |
| Dabrafenib + Trametinib | Phase 2 | pLGG with BRAF V600 mutations | 47% | 20.1 months | [3][4][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.
Orthotopic Pediatric Low-Grade Glioma Xenograft Model Establishment
This protocol describes the intracranial implantation of human pediatric low-grade glioma cells into immunodeficient mice, a foundational step for in vivo imaging studies.
-
Cell Culture and Preparation:
-
Luciferase-expressing pediatric low-grade glioma cell lines (e.g., BT-40) are cultured in appropriate media.
-
On the day of injection, cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/μL.
-
-
Animal Preparation:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old, are used.
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).
-
-
Stereotactic Intracranial Injection:
-
The anesthetized mouse is placed in a stereotactic frame.
-
A small incision is made in the scalp to expose the skull.
-
A burr hole is drilled at precise coordinates relative to the bregma to target the desired brain region (e.g., cerebrum or cerebellum).
-
A Hamilton syringe with a 30-gauge needle is used to slowly inject the tumor cell suspension (typically 2-5 μL) into the brain parenchyma.
-
The needle is left in place for a few minutes to prevent reflux and then slowly withdrawn.
-
The incision is closed with surgical sutures or staples.
-
-
Post-operative Care:
-
Mice are monitored closely for recovery from anesthesia and any signs of neurological deficits.
-
Analgesics are administered as needed for pain relief.
-
In Vivo Bioluminescence Imaging (BLI)
BLI is a highly sensitive method for tracking the proliferation and localization of luciferase-expressing tumor cells.
-
Substrate Preparation:
-
D-luciferin is dissolved in sterile PBS to a stock concentration of 15 mg/mL.
-
-
Imaging Procedure:
-
Tumor-bearing mice are anesthetized with isoflurane.
-
D-luciferin (150 mg/kg) is administered via intraperitoneal injection.
-
After a consistent uptake time (typically 10-15 minutes), mice are placed in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Bioluminescence images are acquired with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
-
-
Data Analysis:
-
The bioluminescence signal is quantified as total flux (photons/second) or radiance (photons/second/cm²/steradian) from a defined region of interest (ROI) drawn around the tumor.
-
Tumor growth is monitored by acquiring images at regular intervals (e.g., weekly).
-
In Vivo Magnetic Resonance Imaging (MRI)
MRI provides high-resolution anatomical images for accurate tumor volume measurement.
-
Animal Preparation:
-
Mice are anesthetized with isoflurane and placed on a heated animal bed to maintain body temperature.
-
A respiratory sensor is used to monitor the animal's breathing rate.
-
-
Image Acquisition:
-
Mice are positioned in the MRI scanner.
-
T2-weighted and T1-weighted contrast-enhanced (with gadolinium) sequences are typically acquired to visualize the tumor.
-
-
Data Analysis:
-
Tumor volumes are calculated from the MRI images using image analysis software. This is typically done by manually or semi-automatically segmenting the tumor in each slice and multiplying the tumor area by the slice thickness.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize key biological and experimental processes.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Caption: A typical workflow for in vivo validation of anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. PDCT-08. TRAMETINIB AND DABRAFENIB FOR REFRACTORY/INOPERABLE PEDIATRIC LOW GRADE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib plus Trametinib in Pediatric Glioma with BRAF V600 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dabrafenib plus Trametinib: A breakthrough in pediatric low-grade glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence and Bioluminescence Imaging of Orthotopic Brain Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 PBTC study of selumetinib for recurrent/progressive pediatric low-grade glioma: Strata 2, 5, and 6 with long-term outcomes on strata 1, 3, and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dabrafenib With Trametinib for Pediatric Low-Grade Glioma With BRAF V600E Mutation - The ASCO Post [ascopost.com]
Tovorafenib: A Comparative Guide to In Vitro Potency and In Vivo Efficacy in RAF-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-RAF inhibitor tovorafenib (formerly DAY101), correlating its in vitro activity (IC50) with its in vivo efficacy in preclinical models of cancer. The data presented here is intended to offer an objective overview to inform research and drug development decisions. We will delve into the experimental data for tovorafenib and compare it with other relevant pan-RAF inhibitors.
Correlating Tovorafenib's In Vitro Activity with In Vivo Response
Tovorafenib is a type II pan-RAF inhibitor that targets both monomeric and dimeric forms of RAF kinases, key components of the MAPK signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in BRAF or upstream components like RAS, is a hallmark of many cancers.[2][3] Understanding the relationship between the concentration of tovorafenib required to inhibit cancer cell growth in the laboratory (in vitro) and its ability to shrink tumors in animal models (in vivo) is crucial for predicting its clinical potential.
In Vitro Potency of Tovorafenib
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of cancer research, it typically refers to the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.
Biochemical assays have demonstrated tovorafenib's potent inhibition of key RAF kinases. Its IC50 values are 7.1 nM for the BRAF V600E mutant, 10.1 nM for wild-type BRAF, and 0.7 nM for wild-type CRAF.[1][2] Tovorafenib is relatively sparing of ARAF, with a reported IC50 of 55 nmol/L.[4]
In cellular assays, the anti-proliferative effect of tovorafenib varies depending on the genetic context of the cancer cells. In a BRAF V600E-mutant melanoma cell line (A375), tovorafenib showed a proliferation EC50 of 0.62 μM.[4] Notably, in a neurofibromatosis type 1 (NF1) loss-of-function (LOF) malignant peripheral nerve sheath tumor (MPNST) cell line, sNF96.2, tovorafenib demonstrated a comparable proliferation EC50 of 0.99 μmol/L.[4] However, in other NF1-LOF cell lines, such as MeWo (melanoma) and NCI-H1838 (lung), tovorafenib showed little anti-proliferative activity, with EC50 values of 7.5 μM and >10 μM, respectively.[4]
| Cell Line | Primary Cancer Type | Relevant Mutation(s) | Tovorafenib Proliferation EC50 (µM) |
| A375 | Melanoma | BRAF V600E | 0.62[4] |
| sNF96.2 | MPNST | NF1 p.Asn1229Metfs11 | 0.99[4] |
| MeWo | Melanoma | NF1 Q336 | 7.5[4] |
| NCI-H1838 | Lung Cancer | NF1 184fs | >10[4] |
In Vivo Efficacy of Tovorafenib
The in vivo efficacy of tovorafenib has been evaluated in patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice.
In a melanoma PDX model harboring an AGK::BRAF fusion, oral administration of tovorafenib at doses of 17.5 mg/kg and 25 mg/kg once daily for 14 days resulted in significant tumor regression.[4][5] In contrast, in two different NF1-LOF tumor models (an embryonal rhabdomyosarcoma PDX and a MeWo melanoma xenograft), tovorafenib administered at 25 mg/kg daily for 21 or 28 days showed a lack of significant antitumor activity.[4][5] This suggests that the in vitro sensitivity of NF1-mutant cell lines to tovorafenib does not consistently translate to in vivo efficacy.
| Preclinical Model | Cancer Type | Key Genetic Alteration | Tovorafenib Dose & Schedule | Outcome |
| AGK::BRAF Fusion PDX | Melanoma | AGK::BRAF Fusion | 17.5 mg/kg & 25 mg/kg, oral, daily for 14 days | Tumor Regression[4][5] |
| NF1-LOF ERMS PDX | Embryonal Rhabdomyosarcoma | NF1-LOF | 25 mg/kg, oral, daily for 21 days | No Significant Antitumor Activity[4][5] |
| MeWo Xenograft | Melanoma | NF1-LOF | 25 mg/kg, oral, daily for 28 days | No Significant Antitumor Activity[4][5] |
Comparison with Alternative Pan-RAF Inhibitors
Several other pan-RAF inhibitors are in development or have been evaluated in preclinical and clinical studies. Here, we compare the available data for tovorafenib with that of belvarafenib and LXH254.
| Inhibitor | Target | In Vitro IC50/EC50 | In Vivo Efficacy Highlights |
| Tovorafenib | Pan-RAF | Biochemical: BRAF V600E (7.1 nM), WT BRAF (10.1 nM), WT CRAF (0.7 nM)[1][2]. Cellular (Proliferation EC50): A375 (BRAF V600E): 0.62 µM; sNF96.2 (NF1-LOF): 0.99 µM; MeWo (NF1-LOF): 7.5 µM[4]. | Tumor regression in BRAF fusion melanoma PDX model. Little activity in NF1-LOF models.[4][5] |
| Belvarafenib | Pan-RAF | Biochemical: BRAF V600E (7 nM), WT BRAF (41 nM), CRAF (2 nM)[6]. Cellular (IC50): A375 (BRAF V600E): 57 nM; SK-MEL-28 (BRAF V600E): 69 nM; SK-MEL-2 (NRAS mut): 53 nM; SK-MEL-30 (NRAS mut): 24 nM[6]. | Antitumor activity in both BRAF and NRAS mutant melanoma xenograft models.[7] |
| LXH254 | BRAF/CRAF | Biochemical: BRAF (0.2 nM), CRAF (0.07 nM), ARAF (6.4 nM). | Drove complete regressions in isogenic variants of RAS-mutant cells lacking ARAF expression in vivo.[8] |
This comparative data highlights the nuanced activity of different pan-RAF inhibitors against various genetic backgrounds. While all three inhibitors show potent biochemical activity, their cellular and in vivo efficacy can differ significantly depending on the specific mutation driving the cancer.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for the key experiments cited in this guide.
In Vitro Cell Viability Assay (for IC50/EC50 Determination)
This protocol outlines a general procedure for determining the anti-proliferative effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., sNF96.2, MeWo, NCI-H1838, A375) are seeded in 96-well plates at a predetermined density (e.g., 2,500-6,000 cells/well) and incubated overnight to allow for cell attachment.[5]
-
Compound Preparation: The test compound (e.g., tovorafenib) is serially diluted in DMSO to create a range of stock concentrations. These are further diluted in the appropriate cell culture medium to achieve the final desired concentrations.[4]
-
Cell Treatment: The culture medium is removed from the cells and replaced with medium containing the various concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) is also included.[4]
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.[4]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[5]
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated using software like GraphPad Prism to calculate the EC50 or IC50 values.[4][5]
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the antitumor activity of a compound in a mouse xenograft model.
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are used.[4][5]
-
Tumor Implantation: Human cancer cells or fragments from a patient-derived tumor are implanted subcutaneously into the flank of the mice.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.[4]
-
Drug Administration: The test compound (e.g., tovorafenib) is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.[4][5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.[4][5]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The percentage change in tumor volume is calculated to determine the antitumor efficacy.[4]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Belvarafenib penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Summary
This compound is a solid, crystalline substance that presents several health risks. Understanding these hazards is the first step in ensuring safe handling and disposal. The compound is classified as harmful if swallowed and toxic if inhaled.[1] It can also cause skin and eye irritation.[2]
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][3] |
| Acute Inhalation Toxicity | Toxic if inhaled.[1] | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[1] |
| Skin Irritation | May cause skin irritation.[2] | Wash skin thoroughly after handling. Wear protective gloves and clothing.[1][4] |
| Eye Irritation | May cause eye irritation.[2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Suspected Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[3] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to mitigate risks to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Step 2: Waste Collection
-
Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.
Step 3: Labeling
Properly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard symbols (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
The date of accumulation.
-
The name of the principal investigator or lab group.
Step 4: Storage
Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1][4] Keep it away from incompatible materials such as strong acids.[2]
Step 5: Disposal
The final disposal of the chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. The recommended disposal method is to have it managed by an approved waste disposal plant.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
This guide provides critical safety and logistical information for handling 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, a potent TYK2 inhibitor intended for laboratory research. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure risk. The required PPE and associated hazard statements are summarized below.
Table 1: Hazard Statements
| Hazard Class | Statement |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin. |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Damage | Causes serious eye damage. |
| Sensitization | May cause an allergic skin reaction. |
| Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | May cause cancer. |
| Aquatic Toxicity | Toxic to aquatic life. |
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[2] | Protects against splashes and dust, preventing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | Prevents skin contact, irritation, and potential absorption of the toxic substance.[3] |
| Respiratory Protection | Use in a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | Minimizes inhalation of harmful dust.[2] |
Experimental Workflow and Handling Procedures
Proper handling and storage are paramount to maintain the compound's stability and prevent accidental exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]
-
The designated storage area should be a locked cabinet or accessible only to authorized personnel.[4]
Preparation and Use:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to avoid dust inhalation.[2]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Wear all required PPE as specified in Table 2.
-
When weighing or transferring the powder, use techniques that minimize dust generation.
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[4]
Caption: Chemical Handling Workflow Diagram.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear full PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][3]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[1][2]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all unused material and solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.
-
Disposal Method: Arrange for the disposal of all hazardous waste through an approved waste disposal company.[2] Do not dispose of it down the drain or in regular trash.[1] Ensure compliance with all local, regional, and national regulations.[1]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
